Product packaging for 2-chloro-N-methylethanamine hydrochloride(Cat. No.:CAS No. 4535-90-4)

2-chloro-N-methylethanamine hydrochloride

Cat. No.: B134941
CAS No.: 4535-90-4
M. Wt: 130.01 g/mol
InChI Key: FGSHJLJPYBUBHO-UHFFFAOYSA-N
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Description

2-chloro-N-methylethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H9Cl2N and its molecular weight is 130.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9Cl2N B134941 2-chloro-N-methylethanamine hydrochloride CAS No. 4535-90-4

Properties

IUPAC Name

2-chloro-N-methylethanamine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSHJLJPYBUBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884087
Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
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Molecular Weight

130.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4535-90-4
Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
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Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
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Record name Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1)
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Record name 2-chloroethyl(methyl)ammonium chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-methylethanamine hydrochloride (CAS: 4535-90-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-methylethanamine hydrochloride, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of heterocyclic compounds. Furthermore, it elucidates its potential mechanism of action as an alkylating agent and the corresponding cellular repair pathways.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 4535-90-4
Molecular Formula C₃H₉Cl₂N
Molecular Weight 130.02 g/mol
Melting Point 95-100 °C
IUPAC Name 2-chloro-N-methylethanamine;hydrochloride
Synonyms N-Methyl-2-chloroethylamine hydrochloride, 2-(Methylamino)ethyl chloride hydrochloride
Physical Form White to yellow solid
Storage Temperature Refrigerator (2-8°C)

Synthesis and Manufacturing

The primary synthetic route to this compound involves the chlorination of 2-(methylamino)ethanol. Two common methods are employed, utilizing either thionyl chloride or hydrogen chloride gas.

Experimental Protocol: Synthesis from 2-(methylamino)ethanol using Thionyl Chloride

This procedure details a common laboratory-scale synthesis of this compound.

Materials:

  • 2-(methylamino)ethanol

  • Dichloromethane (DCM)

  • Dry hydrogen chloride (HCl) gas

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Diethyl ether

  • Pentane

  • Phosphorus pentoxide (P₄O₁₀)

Procedure:

  • A solution of 2-(methylamino)ethanol (1.85 mol) in dichloromethane (500 ml) is prepared in a 2-L round-bottom flask.[1]

  • Dry hydrogen chloride gas is bubbled through the solution for two 5-minute periods with a 30-minute interval.[1]

  • The solution is partially concentrated by rotary evaporation.

  • Thionyl chloride (1.98 mol) is added slowly to the concentrated solution over 1.5 hours, maintaining the temperature at ambient conditions.[1]

  • The reaction mixture is stirred at room temperature for 10 hours and then heated to 50°C for 2 hours.[1]

  • Upon cooling, the solvent is removed by evaporation.

  • The residue is taken up in toluene and evaporated twice to remove any remaining volatile impurities.[1]

  • The resulting solid is rinsed with a mixture of diethyl ether and pentane.[1]

  • The final product is dried under vacuum in the presence of phosphorus pentoxide to yield this compound.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product 2_methylaminoethanol 2-(methylamino)ethanol HCl_bubbling Bubble HCl gas through 2-(methylamino)ethanol in DCM 2_methylaminoethanol->HCl_bubbling DCM Dichloromethane DCM->HCl_bubbling HCl_gas Dry HCl Gas HCl_gas->HCl_bubbling Thionyl_chloride Thionyl Chloride Thionyl_addition Slow addition of Thionyl Chloride Thionyl_chloride->Thionyl_addition Concentration Partial Concentration HCl_bubbling->Concentration Concentration->Thionyl_addition Stirring_heating Stir at RT (10h), then heat to 50°C (2h) Thionyl_addition->Stirring_heating Solvent_evaporation Solvent Evaporation Stirring_heating->Solvent_evaporation Toluene_wash Toluene Co-evaporation (2x) Solvent_evaporation->Toluene_wash Ether_pentane_rinse Rinse with Ether/Pentane Toluene_wash->Ether_pentane_rinse Drying Vacuum Drying (over P₄O₁₀) Ether_pentane_rinse->Drying Final_product 2-chloro-N-methylethanamine hydrochloride Drying->Final_product

Synthesis Workflow of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary utility lies in its ability to act as an N-methyl-2-aminoethylating agent in nucleophilic substitution reactions.

Synthesis of Pyrimidine Derivatives

One of the significant applications of this compound is in the preparation of substituted pyrimidine derivatives, which are known to exhibit a wide range of biological activities, including potential as CDK inhibitors for cancer therapy.

The following is a general and adaptable protocol for the reaction of a chloro-substituted pyrimidine with an amine, which can be applied to 2-chloro-N-methylethanamine.

Materials:

  • 2-amino-4,6-dichloropyrimidine (or other suitable dichloropyrimidine)

  • This compound

  • Triethylamine (TEA)

  • Solvent (e.g., anhydrous propanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine (3 mmol) in a suitable solvent.

  • Add this compound (3 mmol) to the solution.

  • Add triethylamine (6 mmol) to the reaction mixture to act as a base.

  • Heat the reaction mixture at 80-90°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate from a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by chromatography if necessary.

Mechanism of Action: DNA Alkylation and Repair

As a nitrogen mustard derivative, this compound is a potential alkylating agent. These compounds can form highly reactive aziridinium ions that subsequently react with nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of DNA adducts, which if not repaired, can disrupt DNA replication and transcription, ultimately leading to cytotoxicity.

DNA_Alkylation CME_HCl 2-chloro-N-methylethanamine hydrochloride Aziridinium Aziridinium Ion (Reactive Intermediate) CME_HCl->Aziridinium Intramolecular cyclization DNA_Adduct Monofunctional DNA Adduct Aziridinium->DNA_Adduct Nucleophilic attack Guanine Guanine in DNA (N7 position) Guanine->DNA_Adduct Cytotoxicity Disruption of DNA Replication & Transcription -> Cytotoxicity DNA_Adduct->Cytotoxicity

Proposed Mechanism of DNA Alkylation.
The Base Excision Repair (BER) Pathway

Cells have evolved sophisticated mechanisms to repair DNA damage caused by alkylating agents. The Base Excision Repair (BER) pathway is a primary mechanism for repairing small, non-helix-distorting base lesions, such as those formed by monofunctional alkylating agents.

The key steps in the BER pathway are:

  • Recognition and Excision: A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.

  • Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

  • Synthesis: DNA polymerase fills the gap with the correct nucleotide.

  • Ligation: DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

BER_Pathway DNA_damage Alkylated Guanine in DNA Glycosylase DNA Glycosylase recognizes and removes the damaged base DNA_damage->Glycosylase AP_site AP Site Created Glycosylase->AP_site AP_endonuclease AP Endonuclease cleaves the phosphodiester backbone AP_site->AP_endonuclease Nick Nick in DNA strand AP_endonuclease->Nick DNA_polymerase DNA Polymerase fills the gap Nick->DNA_polymerase DNA_ligase DNA Ligase seals the nick DNA_polymerase->DNA_ligase Repaired_DNA Repaired DNA DNA_ligase->Repaired_DNA

References

Spectroscopic Profile of 2-Chloro-N-methylethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-chloro-N-methylethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Data

The proton NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (J)Assignment
4.00 ppmTriplet (t)2H6.28 Hz-CH₂-Cl
3.36 ppmTriplet (t)2H6.29 Hz-CH₂-NHCH₃
2.81 ppmSinglet (s)3H--NHCH₃

¹³C NMR Data

Predicted Chemical Shift (δ)Assignment
~45-55 ppm-CH₂-Cl
~40-50 ppm-CH₂-NHCH₃
~30-40 ppm-NHCH₃
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum provides information about the functional groups present in the molecule. The IR spectrum of this compound was obtained using a potassium bromide (KBr) pellet.[1]

Wavenumber (cm⁻¹)Description of Vibration
3400N-H stretch
2960C-H stretch (aliphatic)
2750C-H stretch (aliphatic)
2420N-H bend (ammonium salt)
1580N-H bend
1460C-H bend (scissoring)
1390C-H bend (umbrella)
710C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

Common fragmentation pathways for chloroalkylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage of the carbon-chlorine bond.

m/zPredicted Fragment
93/95[CH₃NHCH₂CH₂Cl]⁺ (Molecular Ion)
58[CH₃NHCH₂]⁺
49/51[CH₂Cl]⁺
44[CH₃NH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • The stock solution is then diluted to a final concentration of approximately 10 µg/mL with the same solvent.

Data Acquisition:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Characterization Compound 2-Chloro-N-methylethanamine Hydrochloride Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare KBr Pellet Compound->Prep_IR Prep_MS Dilute in Volatile Solvent Compound->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Structure MS_Data->Structure MS_Data->Purity

References

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-chloro-N-methylethanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the qualitative solubility characteristics in various solvents and the primary degradation pathway. The stability of this compound is critically influenced by its propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion. This document outlines the theoretical basis for its solubility, details its principal instability mechanism, and provides standardized experimental protocols for determining these properties. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, formulate, and analyze this compound.

Introduction

This compound (CAS Number: 4535-90-4) is a bifunctional organic molecule featuring a secondary amine and a primary alkyl chloride. Its hydrochloride salt form generally enhances its solubility in aqueous media, a crucial property for its application in various synthetic and pharmaceutical processes. Understanding the solubility and stability of this compound is paramount for optimizing reaction conditions, developing stable formulations, and ensuring the quality and safety of resulting products.

This guide delves into the physicochemical properties of this compound, with a particular focus on its behavior in different solvent systems and its inherent chemical stability.

Solubility Profile

While specific quantitative solubility data (e.g., g/100 mL) for this compound in a range of solvents is not extensively documented in readily available literature, its solubility characteristics can be inferred from its chemical structure and the properties of similar amine hydrochlorides.

As a hydrochloride salt, the compound is expected to be readily soluble in polar protic solvents, particularly water, where it can dissociate into its constituent ions and form strong hydrogen bonds.[1][2] Its solubility is likely to be influenced by temperature, with higher temperatures generally leading to increased solubility.[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the ability to form hydrogen bonds with the solvent lead to strong solute-solvent interactions.[1][2]
Polar Aprotic DMSO, DMFModerate to HighThe polar nature of these solvents can solvate the ions, but the lack of acidic protons for hydrogen bonding may result in lower solubility compared to protic solvents.
Nonpolar Toluene, HexaneLow to InsolubleThe significant difference in polarity between the ionic solute and the nonpolar solvent results in weak solute-solvent interactions.

Stability Profile

The primary stability concern for this compound in solution is its propensity to undergo intramolecular cyclization to form a highly reactive N-methylaziridinium chloride intermediate. This transformation is a well-documented pathway for 2-haloalkylamines and is a critical factor to consider in its handling, storage, and application.

Intramolecular Cyclization to Aziridinium Ion

In solution, the lone pair of electrons on the nitrogen atom can displace the chloride ion via an intramolecular nucleophilic substitution (SNi) reaction, leading to the formation of a strained, three-membered aziridinium ring. This cation is highly electrophilic and susceptible to attack by nucleophiles.

This equilibrium is influenced by the solvent and pH. In aqueous solutions, the aziridinium ion can be attacked by water, leading to the formation of N-methylaminoethanol.

Diagram 1: Intramolecular Cyclization of 2-chloro-N-methylethanamine

G cluster_main Intramolecular Cyclization Pathway start 2-chloro-N-methylethanamine (in solution) intermediate N-methylaziridinium ion (Reactive Intermediate) start->intermediate Intramolecular Cyclization (-Cl⁻) product N-methylaminoethanol (Hydrolysis Product) intermediate->product Nucleophilic attack by H₂O

Caption: Intramolecular cyclization of 2-chloro-N-methylethanamine.

Factors Affecting Stability
  • pH: The rate of aziridinium ion formation is pH-dependent. In basic or neutral conditions, the free amine is more prevalent, facilitating the intramolecular attack. In acidic conditions, the amine is protonated, which inhibits cyclization.

  • Temperature: Higher temperatures will increase the rate of both the cyclization and subsequent hydrolysis reactions.

  • Solvent: Polar solvents can stabilize the charged aziridinium intermediate, potentially favoring its formation.

  • Nucleophiles: The presence of other nucleophiles in the solution can lead to the formation of various adducts by attacking the aziridinium ion.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol is based on the principle of equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial).

    • Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE) can be used for clear separation.

  • Analysis:

    • Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in terms of mass/volume (e.g., g/100 mL) or molarity (mol/L).

Diagram 2: Experimental Workflow for Solubility Determination

G cluster_workflow Shake-Flask Solubility Workflow step1 Add excess solid to solvent step2 Equilibrate at constant temperature with agitation step1->step2 step3 Separate solid and liquid phases (centrifugation/filtration) step2->step3 step4 Analyze supernatant for dissolved compound concentration step3->step4 step5 Calculate solubility step4->step5

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

Methodology:

  • Stress Conditions:

    • Prepare solutions of this compound in the desired solvent (e.g., water, buffered solutions at different pH values).

    • Expose the solutions to various stress conditions, including:

      • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

      • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

      • Neutral Hydrolysis: Water at elevated temperature.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Store the solid compound at elevated temperatures.

      • Photostability: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points:

    • Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A mass spectrometer (LC-MS) can be used to identify the degradation products.

    • Monitor the decrease in the concentration of the parent compound and the formation of degradation products over time.

  • Data Interpretation:

    • Determine the degradation rate under each stress condition.

    • Identify the primary degradation products and propose degradation pathways.

Conclusion

This compound is a polar, water-soluble compound whose primary stability liability in solution is its intramolecular cyclization to a reactive aziridinium ion. This guide provides a foundational understanding of its solubility and stability characteristics, which are essential for its effective use in research and development. The provided experimental protocols offer a systematic approach to generating specific quantitative data for this compound. Researchers and drug development professionals should pay close attention to the potential for aziridinium ion formation and its implications for reaction side products and formulation stability.

References

An In-Depth Technical Overview of 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential chemical information for 2-chloro-N-methylethanamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. Below are the fundamental molecular properties of this compound.

Core Molecular Data

The foundational quantitative data for this compound is summarized in the table below. This information is critical for experimental design, chemical synthesis, and analytical procedures.

PropertyValue
Molecular Formula C₃H₉Cl₂N[1][2][3][4][5]
Molecular Weight 130.01 g/mol [1][2][5] / 130.02 g/mol [3][4]

Experimental Protocols and Methodologies

Detailed experimental protocols for specific applications of this compound are beyond the scope of this fundamental data sheet and would be specific to the experimental context in which this compound is utilized. Researchers should refer to peer-reviewed literature for specific methodologies related to their field of inquiry.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

Compound 2-chloro-N-methylethanamine hydrochloride Formula Molecular Formula C₃H₉Cl₂N Compound->Formula has MW Molecular Weight 130.01 / 130.02 g/mol Formula->MW determines

Caption: Relationship between compound name, formula, and molecular weight.

References

The Versatile Role of 2-Chloro-N-methylethanamine Hydrochloride in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 2-Chloro-N-methylethanamine hydrochloride is a key building block in organic synthesis, serving as a versatile precursor for a wide array of nitrogen-containing heterocyclic compounds. Its utility is particularly pronounced in the development of novel therapeutic agents, ranging from kinase inhibitors for cancer therapy to compounds targeting cardiovascular disorders. This technical guide provides an in-depth review of its applications, supported by experimental protocols, quantitative data, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its reactive chloro group and secondary amine functionality make it an ideal substrate for nucleophilic substitution and condensation reactions.

One of the most significant applications of this compound is in the preparation of pyrimidine derivatives. These heterocycles are of great interest in medicinal chemistry as they form the core structure of many biologically active molecules, including cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Beyond oncology, derivatives of this compound have been explored for the treatment of cardiovascular disorders. Specifically, it is used in the synthesis of amino derivatives of B-homoandrostanes and B-heteroandrostanes.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of N-methyl-2-hydroxyethylamine. A common and efficient method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-methyl-2-hydroxyethylamine (2-(methylamino)ethanol)

  • Dichloromethane (CH₂Cl₂)

  • Dry hydrogen chloride (HCl) gas

  • Thionyl chloride (SOCl₂)

Procedure:

  • A solution of 2-(methylamino)ethanol (10 g, 133 mmol) in dichloromethane (25 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Dry hydrogen chloride gas is bubbled through the solution until the mixture becomes acidic, confirmed by turning wet litmus paper red.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • Thionyl chloride (15.82 g, 133 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure to yield this compound as a white solid.

Quantitative Data: This protocol typically affords a high yield of the desired product.

ParameterValueReference
Starting Material2-(methylamino)ethanol[1]
ProductThis compound[1]
Yield96%[1]
Melting Point95-100°C[1]
Application in the Synthesis of a Tritylated Derivative

A subsequent application of the synthesized this compound is in the preparation of 2-chloro-N-methyl-N-(triphenylmethyl)-ethanamine, a protected form of the amine that can be used in further synthetic steps.

Experimental Protocol: Synthesis of 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine

Materials:

  • This compound

  • Triphenylchloromethane (Trityl chloride)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine

Procedure:

  • In a 1-liter round-bottom flask under a nitrogen atmosphere, this compound (46.17 g, 355.1 mmol) and triphenylchloromethane (100 g, 358.7 mmol) are dissolved in 400 ml of dichloromethane.

  • Triethylamine (100 ml) is added slowly to the mixture.

  • The reaction is stirred at room temperature for 2 days.

  • Water is added to the reaction mixture, and the organic phase is separated.

  • The organic phase is washed with water and dried over sodium sulphate.

  • The solvent is evaporated, and the residue is purified by chromatography on a silica gel column.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound
Product2-chloro-N-methyl-N-(triphenylmethyl)-ethanamine
Yield79 g

Cyclin-Dependent Kinase (CDK) Signaling Pathway

As mentioned, a key application of pyrimidine derivatives synthesized from this compound is the inhibition of CDKs. The CDK signaling pathway is fundamental to cell cycle progression.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_Inhibitors Inhibitors CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription of CDK2 CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication initiates CyclinE->CDK2 activates Pyrimidine_Derivative Pyrimidine Derivative (from 2-chloro-N- methylethanamine HCl) Pyrimidine_Derivative->CDK4_6 inhibits Experimental_Workflow Start Start: 2-chloro-N- methylethanamine HCl Synthesis Synthesis of Pyrimidine Derivative Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis Hit_Identified Hit Compound Identified Data_Analysis->Hit_Identified Active Compound Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization

References

In-Depth Technical Guide: Safety and Handling of 2-Chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-chloro-N-methylethanamine hydrochloride (CAS No. 4535-90-4), a reactive alkylating agent. Due to its hazardous nature, strict adherence to safety protocols is imperative to minimize risks in a laboratory setting. This document outlines the physical and toxicological properties, detailed handling procedures, emergency measures, and the biochemical pathways affected by this compound.

Physicochemical and Toxicological Data

Proper risk assessment begins with a clear understanding of the compound's properties. The following tables summarize the key physicochemical and toxicological data for this compound and related compounds.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₃H₉Cl₂NPubChem
Molecular Weight 130.02 g/mol ChemScene[1]
Appearance White to off-white crystalline powderChemicalBook[2]
Melting Point 95-100 °CChemicalBook[3]
Solubility Soluble in waterChemicalBook[2]
Purity ≥97%ChemScene[1]
Storage Temperature Refrigerator (4°C)ChemScene[1]

Table 2: Toxicological Data

HazardDataNotes and Sources
Acute Oral Toxicity LD50 (Rat): 10 mg/kgData for the closely related nitrogen mustard, mechlorethamine hydrochloride.[4]
Skin Corrosion/Irritation Causes skin irritation.PubChem[5]
Serious Eye Damage/Irritation Causes serious eye irritation.PubChem[5]
Respiratory Irritation May cause respiratory irritation.PubChem[5]
Germ Cell Mutagenicity Suspected of causing genetic defects.Mechlorethamine hydrochloride data.[4]
Carcinogenicity May cause cancer.Mechlorethamine hydrochloride data.[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard and precautionary statements.

Table 3: GHS Hazard Information

ClassificationCodeStatement
Skin Irritation, Category 2H315Causes skin irritation
Eye Irritation, Category 2AH319Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure, Category 3H335May cause respiratory irritation
Precautionary Statements
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Synthesis

Given the hazardous nature of this compound, all work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

General Handling Procedure

A standardized workflow is critical to ensure safety when handling this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Lab coat, gloves, goggles) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware with Appropriate Quenching Agent handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_clean Clean Work Area Thoroughly cleanup_dispose->cleanup_clean cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_clean->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from 2-(methylamino)ethanol.[3]

Materials:

  • 2-(methylamino)ethanol

  • Dichloromethane (DCM)

  • Dry hydrogen chloride (HCl) gas

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Drying tube

  • Rotary evaporator

Procedure:

  • Dissolve 2-(methylamino)ethanol (10 g, 133 mmol) in dichloromethane (25 mL) in a round-bottom flask equipped with a stir bar.

  • Bubble dry hydrogen chloride gas through the solution with stirring until the mixture turns wet litmus paper red, indicating saturation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (15.82 g, 133 mmol) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Remove the solvent by distillation under reduced pressure using a rotary evaporator to yield this compound as a white solid.

Mechanism of Action and Cellular Pathways

This compound is a nitrogen mustard, a class of bifunctional alkylating agents.[6] These compounds are cytotoxic and mutagenic due to their ability to form covalent bonds with DNA.[6] The primary target is the N7 position of guanine.[7] This alkylation can lead to the formation of monoadducts and, more critically, interstrand cross-links (ICLs) where the agent links two different strands of DNA.[6][7] These ICLs are highly cytotoxic as they block DNA replication and transcription.[8]

Cells possess several DNA repair pathways to counteract the damage induced by alkylating agents. These include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[8][9] The choice of repair pathway depends on the type of DNA lesion.[9]

G Cellular Response to DNA Alkylation by Nitrogen Mustards cluster_damage DNA Damage cluster_response Cellular Response cluster_outcome Cellular Outcome nm Nitrogen Mustard (2-chloro-N-methylethanamine) dna Cellular DNA nm->dna Alkylation adducts DNA Adducts (Monoadducts, Interstrand Cross-links) dna->adducts block Replication & Transcription Block adducts->block ber Base Excision Repair (BER) adducts->ber Monoadduct Repair ner Nucleotide Excision Repair (NER) adducts->ner ICL Repair hr Homologous Recombination (HR) block->hr ICL Repair nhej Non-Homologous End Joining (NHEJ) block->nhej DSB Repair apoptosis Apoptosis (Cell Death) block->apoptosis If repair fails repair Successful DNA Repair ber->repair ner->repair hr->repair nhej->repair mutation Mutation repair->mutation If repair is error-prone

References

2-chloro-N-methylethanamine hydrochloride reactivity and functional groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity and Functional Groups of 2-chloro-N-methylethanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 4535-90-4) is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. As a hydrochloride salt, it possesses stability and ease of handling, while its constituent functional groups provide a versatile platform for the construction of more complex molecular architectures. It is a key building block in the synthesis of various heterocyclic compounds, including pyrimidine derivatives that have been investigated as Cyclin-Dependent Kinase (CDK) inhibitors for therapeutic applications.[1] This guide provides a detailed examination of its molecular structure, core reactivity, and practical application in chemical synthesis.

Molecular Structure and Functional Groups

This compound is comprised of a three-carbon backbone featuring two key functional groups that dictate its chemical behavior: a primary alkyl chloride and a secondary amine, which exists as an ammonium chloride salt.

  • Secondary Ammonium Group (-NH(CH₃)- • HCl): The presence of the hydrochloride salt renders the nitrogen atom's lone pair unavailable for direct nucleophilic attack. However, deprotonation with a suitable base unmasks the secondary amine, which can then act as a nucleophile.

  • Primary Alkyl Chloride (-CH₂Cl): The carbon-chlorine bond is polarized, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. The chlorine atom is a competent leaving group, facilitating nucleophilic substitution reactions.

This duality of a latent nucleophile and an active electrophile within the same molecule is the foundation of its most important reactivity.

Core Reactivity: Intramolecular vs. Intermolecular Pathways

The reactivity of 2-chloro-N-methylethanamine is dominated by the interplay between its two functional groups. Upon neutralization of the hydrochloride salt, the molecule can undergo two primary types of nucleophilic substitution reactions: intramolecular cyclization and intermolecular substitution.

Intramolecular Cyclization: Formation of the N-methylaziridinium Ion

In the presence of a base, the secondary amine is deprotonated, liberating a free lone pair on the nitrogen atom. This nitrogen can then act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process results in the formation of a highly strained, three-membered heterocyclic cation known as the N-methylaziridinium ion.

This aziridinium ion is a potent electrophile. The significant ring strain makes it highly susceptible to ring-opening by a wide range of external nucleophiles. This two-step sequence—intramolecular cyclization followed by nucleophilic ring-opening—is a powerful strategy for the synthesis of substituted N-methylethanamine derivatives.

Figure 1: Formation and reaction of the N-methylaziridinium ion.

Intermolecular Nucleophilic Substitution

Alternatively, if the amine is protected or if a strong external nucleophile is used under conditions that favor intermolecular reactions, direct SN2 substitution at the primary alkyl chloride can occur without the formation of the aziridinium intermediate. This pathway is common when the amine is protected (e.g., with a triphenylmethyl group) or when reacting with potent nucleophiles in aprotic solvents.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and a representative subsequent reaction.

ReactionReagents & ConditionsProductYieldReference
Synthesis of this compound 2-(methylamino)ethanol, HCl (g), Thionyl chloride (SOCl₂), Dichloromethane (DCM), 0°C to 50°CThis compound~96%[1][2]
Intermolecular Substitution This compound, Triphenylchloromethane, Triethylamine (TEA), Dichloromethane (DCM), Room Temp, 2 days2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine~64%[2]

Experimental Protocols

Synthesis of this compound[2]

This protocol details the conversion of 2-(methylamino)ethanol to the target compound using thionyl chloride.

Figure 2: Workflow for the synthesis of the title compound.

Methodology:

  • Into a 2-liter round-bottom flask, 138.95 g (1.85 mol) of 2-(methylamino)ethanol and 500 ml of dichloromethane are introduced.

  • Gaseous hydrochloric acid is bubbled through the solution for two 5-minute periods with a 30-minute interval.

  • The solution is partially concentrated, and 145 ml (1.98 mol) of thionyl chloride are then added slowly over 1 hour and 30 minutes.

  • The mixture is stirred at room temperature for 10 hours and is then heated to 50°C for 2 hours.

  • After allowing the mixture to cool, the solvent is evaporated under reduced pressure. The residue is taken up twice with toluene, which is subsequently evaporated off.

  • The solid residue is rinsed with a mixture of diethyl ether and pentane and is dried under vacuum in the presence of phosphorus pentoxide to yield 230.18 g of this compound.

Characterization Data:

  • Melting Point: 95-100°C[1]

  • ¹H NMR (DMSO-d₆): δ 4.00 (t, 2H, J = 6.28Hz), 3.36 (t, 2H, J = 6.29Hz), 2.81 (s, 3H)[1]

  • IR (KBr): ν 3400, 2960, 2750, 2420, 1580, 1460 cm⁻¹[1]

Synthesis of 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine[2]

This protocol demonstrates an intermolecular SN2 reaction where the amine is first protected with a triphenylmethyl (trityl) group.

Methodology:

  • In a 1-liter round-bottom flask under a nitrogen atmosphere, 46.17 g (355.1 mmol) of this compound, 100 g (358.7 mmol) of triphenylchloromethane, and 400 ml of dichloromethane are combined.

  • 100 ml of triethylamine is added slowly via a dropping funnel. The triethylamine acts as a base to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

  • The mixture is stirred at room temperature for 2 days.

  • Water is added to the reaction mixture. The organic phase is separated, washed with water, and dried over sodium sulphate.

  • The solvent is evaporated, and the residue is purified by chromatography on a column of silica gel, eluting with a mixture of dichloromethane and cyclohexane.

  • After recrystallisation from cyclohexane, 79 g of the final product is obtained.

Conclusion

This compound is a versatile and reactive building block. Its utility stems from the presence of both an electrophilic alkyl chloride and a nucleophilic secondary amine (in its latent, deprotonated form). The dominant and most synthetically powerful pathway involves the base-mediated intramolecular cyclization to a highly reactive N-methylaziridinium ion, which can be subsequently opened by various nucleophiles. Understanding this core reactivity allows for the strategic design of synthetic routes to a wide array of nitrogen-containing compounds relevant to the pharmaceutical and materials science industries.

References

Methodological & Application

2-Chloro-N-methylethanamine Hydrochloride: A Key Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction

2-Chloro-N-methylethanamine hydrochloride is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse range of pharmaceutical compounds. Its structure, featuring a reactive chloro group and a secondary amine, allows for facile introduction of the N-methylethanamine moiety into larger molecules. This reactive nature makes it an important intermediate in the production of various drug classes, including antihistamines and antidepressants. This document provides detailed application notes and experimental protocols for the synthesis of several prominent pharmaceutical compounds utilizing this compound as a precursor.

Pharmaceutical Applications and Synthesis

This section details the synthesis of four major pharmaceutical compounds derived from this compound: the tricyclic antidepressant Doxepin, the H2 receptor antagonist Ranitidine, and the first-generation antihistamines Mepyramine and Chloropyramine.

Doxepin: A Tricyclic Antidepressant

Doxepin is a tricyclic antidepressant and anxiolytic agent.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the brain.[2] Additionally, it exhibits antagonist activity at various receptors, including histamine H1 and H2, serotonin 5-HT2A and 5-HT2C, α1-adrenergic, and muscarinic acetylcholine receptors.[2]

Synthesis Workflow

The synthesis of Doxepin involves a multi-step process. A key step is the introduction of the dimethylaminopropyl side chain, for which a derivative of this compound is utilized.

G cluster_0 Doxepin Synthesis 6,11-Dihydrodibenzo[b,e]oxepin-11-one 6,11-Dihydrodibenzo[b,e]oxepin-11-one Grignard Reaction Grignard Reaction 6,11-Dihydrodibenzo[b,e]oxepin-11-one->Grignard Reaction 3-Chloropropyl-tert-butyl ether 3-Chloropropyl-tert-butyl ether 3-Chloropropyl-tert-butyl ether->Grignard Reaction Alcohol Intermediate Alcohol Intermediate Grignard Reaction->Alcohol Intermediate Elimination Reaction Elimination Reaction Alcohol Intermediate->Elimination Reaction Olefin Intermediate Olefin Intermediate Elimination Reaction->Olefin Intermediate Halogenation Halogenation Olefin Intermediate->Halogenation Halide Intermediate Halide Intermediate Halogenation->Halide Intermediate Nucleophilic Substitution Nucleophilic Substitution Halide Intermediate->Nucleophilic Substitution N,N-Dimethylamine N,N-Dimethylamine N,N-Dimethylamine->Nucleophilic Substitution Doxepin Doxepin Nucleophilic Substitution->Doxepin Salt Formation Salt Formation Doxepin->Salt Formation HCl HCl HCl->Salt Formation Doxepin HCl Doxepin HCl Salt Formation->Doxepin HCl

A simplified workflow for the synthesis of Doxepin Hydrochloride.

Experimental Protocol: Synthesis of Doxepin Hydrochloride

The synthesis of doxepin hydrochloride is a multi-step process.[3][4] The following is a general outline based on common synthetic routes:

  • Addition Reaction: 6,11-dihydrodibenzo[b,e]oxepin-11-one is reacted with a Grignard reagent prepared from 3-chloropropyl-tert-butyl ether in an anhydrous ether solvent like THF to yield an alcohol intermediate.

  • Elimination Reaction: The hydroxyl group of the alcohol intermediate is eliminated under acidic conditions, typically with concentrated hydrochloric acid, to form an olefin intermediate.

  • Halogenation: The olefin intermediate is reacted with a halogenating agent like thionyl chloride to produce a chlorinated intermediate.

  • Nucleophilic Substitution: The chlorinated intermediate is then coupled with N,N-dimethylamine. This step introduces the key side chain.

  • Salt Formation: The resulting doxepin free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Quantitative Data for Doxepin Synthesis

ParameterValueReference
Yield 96% (for the coupling step)[3]
Purity >99% (HPLC)[3]
Melting Point 182-184 °C (Doxepin base)[3]
Melting Point 186.5-187.5 °C (Doxepin HCl)[5]
¹H-NMR Conforms to structure[4]
Mass Spec Conforms to structure[4]
Ranitidine: An H2 Receptor Antagonist

Ranitidine is a widely used medication for the treatment of peptic ulcer disease and gastroesophageal reflux disease.[6] It functions as a competitive and reversible inhibitor of the action of histamine at the histamine H2 receptors found in gastric parietal cells, leading to a reduction in gastric acid secretion.

Signaling Pathway

Ranitidine acts as an inverse agonist at H2 histamine receptors, which inhibits the downstream signaling cascade that leads to acid secretion.

G cluster_1 Ranitidine Signaling Pathway Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Activates G-protein G-protein H2 Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Proton Pump Proton Pump Protein Kinase A->Proton Pump Activates Acid Secretion Acid Secretion Proton Pump->Acid Secretion Increases Ranitidine Ranitidine Ranitidine->H2 Receptor Inhibits

Ranitidine's mechanism of action as an H2 receptor antagonist.

Experimental Protocol: Synthesis of Ranitidine

A common synthetic route for ranitidine involves the reaction of N-methyl-1-(methylthio)-2-nitroethenamine with 2-[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine. While not a direct reaction with this compound, the ethanamine side chain is a key structural feature.

  • Reaction: 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine is reacted with 1-methylthio-1-methylamino-2-nitroethylene in water.

  • Heating: The reaction mixture is heated to 48-52°C under vacuum for approximately 4.5 hours.

  • Crystallization: The solution is cooled, and the pH is adjusted to 11.0-11.4 with a sodium hydroxide solution to induce crystallization of the ranitidine base.

  • Salt Formation: The ranitidine base can then be converted to its hydrochloride salt.

Quantitative Data for Ranitidine Synthesis

ParameterValueReference
Purity ≥98%[6]
Melting Point (Form I) 134-140 °C[2]
Melting Point (Form II) 140-144 °C[2]
¹H-NMR Conforms to structure[7]
¹³C-NMR Conforms to structure[7]
Mepyramine (Pyrilamine): A First-Generation Antihistamine

Mepyramine is a first-generation antihistamine that acts as an H1 receptor antagonist. It is used to treat allergic conditions such as hay fever and urticaria.

Signaling Pathway

As an H1 receptor antagonist, mepyramine competitively inhibits the action of histamine on H1 receptors, preventing the allergic response.

G cluster_2 Mepyramine Signaling Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Activates Gq/11 protein Gq/11 protein H1 Receptor->Gq/11 protein Activates Phospholipase C Phospholipase C Gq/11 protein->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Produces Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Stimulates Allergic Response Allergic Response Ca2+ Release->Allergic Response Mediates Mepyramine Mepyramine Mepyramine->H1 Receptor Inhibits

Mepyramine's mechanism as a competitive H1 receptor antagonist.

Experimental Protocol: Synthesis of Mepyramine

The synthesis of mepyramine involves the condensation of 2-chloro-N-methylethanamine with N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine.

  • Condensation: N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine is reacted with 2-chloro-N-methylethanamine in the presence of a base, such as sodium amide, in an inert solvent like toluene.

  • Heating: The reaction mixture is heated under reflux to drive the reaction to completion.

  • Workup: The reaction mixture is then cooled and worked up with water and extraction into an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure.

Quantitative Data for Mepyramine Synthesis

ParameterValue
Yield Data not readily available
Purity Data not readily available
Melting Point Data not readily available
¹H-NMR Data not readily available
IR Spectrum Data not readily available
Chloropyramine: A First-Generation Antihistamine

Chloropyramine is another first-generation antihistamine with properties similar to mepyramine. It is used to treat various allergic conditions.

Signaling Pathway

Chloropyramine, like mepyramine, is an H1 receptor antagonist and follows the same general signaling pathway to block the effects of histamine.

G cluster_3 Chloropyramine Signaling Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Activates Gq/11 protein Gq/11 protein H1 Receptor->Gq/11 protein Activates Phospholipase C Phospholipase C Gq/11 protein->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Produces Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Stimulates Allergic Response Allergic Response Ca2+ Release->Allergic Response Mediates Chloropyramine Chloropyramine Chloropyramine->H1 Receptor Inhibits

Chloropyramine's mechanism as a competitive H1 receptor antagonist.

Experimental Protocol: Synthesis of Chloropyramine

The synthesis of chloropyramine is analogous to that of mepyramine, involving the condensation of 2-chloro-N-methylethanamine with N-(p-chlorobenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine.

  • Condensation: N-(p-chlorobenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine is reacted with 2-chloro-N-methylethanamine in the presence of a base like sodium amide in an inert solvent.

  • Heating: The mixture is heated under reflux.

  • Workup and Purification: The product is isolated and purified using standard techniques such as extraction and distillation.

Quantitative Data for Chloropyramine Synthesis

ParameterValue
Yield Data not readily available
Purity Data not readily available
Melting Point Data not readily available
¹H-NMR Data not readily available
IR Spectrum Data not readily available

Conclusion

This compound serves as a crucial and versatile precursor in the synthesis of a variety of important pharmaceutical compounds. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and effective synthesis of these and other related molecules. Further research into optimizing these synthetic routes and exploring novel applications of this precursor is encouraged.

References

Application Notes and Protocols for N-Methylation of Primary Amines using 2-Chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-methylation is a critical transformation in medicinal chemistry and drug development, as the addition of a methyl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The reaction of a primary amine with an alkyl halide, such as 2-chloro-N-methylethanamine hydrochloride, is a classical method for N-alkylation. This reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the primary amine attacks the electrophilic carbon of the chloro-N-methylethanamine. The use of a base is essential to deprotonate the primary amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloride salt of the reagent as well as the hydrogen chloride generated during the reaction.

Reaction Principle

The core of this protocol is the nucleophilic substitution reaction between a primary amine and 2-chloro-N-methylethanamine. The primary amine acts as the nucleophile, while the 2-chloro-N-methylethanamine is the electrophile. A suitable base is required to facilitate the reaction by deprotonating the primary amine.

Reaction Scheme:

R-NH₂ + Cl-CH₂CH₂-NH(CH₃)·HCl + Base → R-NH-CH₂CH₂-NH(CH₃) + Base·HCl + HCl

Experimental Protocol

This protocol provides a general procedure for the N-methylation of a primary amine using this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • Primary amine

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).

  • Dissolve the amine in an anhydrous solvent such as DMF or MeCN (concentration typically 0.1-0.5 M).

  • Add the base, such as triethylamine or DIPEA (2.5 - 3.0 eq), to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.2 - 1.5 eq) in a minimum amount of the same anhydrous solvent.

  • Add the solution of this compound dropwise to the primary amine solution at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the primary amine and should be determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Stir the reaction mixture at the elevated temperature for 12-24 hours, or until the starting material is consumed as indicated by reaction monitoring.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine as an additive) to afford the desired N-methylated amine.

Data Presentation

The following table presents hypothetical yield data for the N-methylation of various primary amines using the described protocol. These values are illustrative and intended to provide a general expectation of the reaction's efficiency. Actual yields will vary depending on the specific substrate and optimized reaction conditions.

EntryPrimary Amine SubstrateProductMolecular Weight ( g/mol )Hypothetical Yield (%)
1AnilineN-(2-(methylamino)ethyl)aniline150.2275
2BenzylamineN-benzyl-N'-methylethane-1,2-diamine164.2582
34-MethoxyanilineN1-(4-methoxyphenyl)-N2-methylethane-1,2-diamine180.2578
4CyclohexylamineN-cyclohexyl-N'-methylethane-1,2-diamine156.2865
5ButylamineN-butyl-N'-methylethane-1,2-diamine130.2570

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-methylation of a primary amine using this compound.

experimental_workflow start Start reagents 1. Add Primary Amine, Solvent, and Base to Flask start->reagents add_reagent 2. Add 2-Chloro-N-methylethanamine Hydrochloride Solution reagents->add_reagent reaction 3. Heat and Stir (60-80 °C, 12-24 h) add_reagent->reaction workup 4. Quench and Aqueous Workup reaction->workup extraction 5. Organic Extraction workup->extraction drying 6. Dry and Concentrate extraction->drying purification 7. Column Chromatography drying->purification product Final Product purification->product reaction_mechanism amine Primary Amine (R-NH₂) deprotonation Deprotonation amine->deprotonation base Base (e.g., Et₃N) base->deprotonation nucleophilic_amine Nucleophilic Amine (R-NH⁻) deprotonation->nucleophilic_amine protonated_base Protonated Base (e.g., Et₃N·H⁺) deprotonation->protonated_base sn2 SN2 Attack nucleophilic_amine->sn2 alkyl_halide 2-Chloro-N-methylethanamine (Cl-CH₂CH₂-NHCH₃) alkyl_halide->sn2 product N-Alkylated Product (R-NH-CH₂CH₂-NHCH₃) sn2->product cl_ion Chloride Ion (Cl⁻) sn2->cl_ion

Application Note: Hypothetical Derivatization of Amino Acids with 2-Chloro-N-methylethanamine Hydrochloride for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative amino acid analysis is a critical tool in various scientific disciplines, including biochemistry, clinical diagnostics, and drug development. The inherent chemical properties of amino acids, such as high polarity and low volatility, often necessitate derivatization prior to analysis by techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Derivatization enhances the chromatographic retention and ionization efficiency of amino acids, leading to improved sensitivity and separation.

While numerous derivatizing agents are well-established, this application note explores a hypothetical derivatization strategy using 2-chloro-N-methylethanamine hydrochloride. The proposed reaction involves the alkylation of the primary or secondary amine group of the amino acid with 2-chloro-N-methylethanamine, introducing a tertiary amine moiety. This modification is expected to increase the hydrophobicity and improve the ionization efficiency of the amino acids in positive ion mode electrospray ionization (ESI), making them more amenable to LC-MS/MS analysis. The carboxyl group of the amino acid could subsequently or concurrently be esterified to further enhance chromatographic performance.

This document provides a putative protocol for the derivatization of amino acids with this compound, followed by a generalized analytical method using LC-MS/MS.

Methodology

Materials and Reagents

  • Amino Acid Standards

  • This compound

  • Triethylamine (TEA) or other suitable organic base

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Methanol (for esterification, if performed)

  • Thionyl chloride (for esterification, if performed)

  • Formic Acid (FA)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Instrumentation

  • Liquid Chromatograph (HPLC or UHPLC system)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an ESI source

  • Analytical column (e.g., C18 reversed-phase column)

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with this compound

  • Sample Preparation: Prepare a standard solution of amino acids in 0.1 M HCl. For biological samples, perform protein precipitation or other appropriate extraction methods. Dry the sample completely under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.

    • Add 10 µL of triethylamine to act as a base and neutralize the HCl formed during the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes.

  • Carboxyl Group Esterification (Optional but Recommended):

    • After the initial derivatization, cool the reaction mixture to room temperature.

    • Add 100 µL of anhydrous methanol containing 1.5 M HCl (prepared by the careful addition of thionyl chloride to cold methanol).

    • Incubate the mixture at 60°C for 30 minutes.

  • Solvent Evaporation: Evaporate the solvent completely under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove excess reagents and interfering substances.

Protocol 2: LC-MS/MS Analysis of Derivatized Amino Acids

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Optimize for the specific instrument.

    • MRM Transitions: Determine the specific precursor and product ions for each derivatized amino acid by infusing individual standards.

Data Presentation

While quantitative data for the derivatization of amino acids with this compound is not available in the literature, the following table summarizes the performance of other established derivatization methods for context and as a benchmark for the hypothetical method.

Derivatizing AgentAmino Acids AnalyzedMethodLimit of Detection (LOD)Linearity (r²)Reference
1-Bromobutane21LC-MS/MS5.4–91 fmol> 0.9984
aTRAQ Reagents26LC-MS/MS-Achieved for 5-2000 µM range
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)20LC-ESI-MS/MSAs low as 1 fmol/µl-
Urea20LC-MS--
Dansyl Chloride20LC-MS--

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output start Amino Acid Sample dry_sample Dry Sample (Nitrogen Stream) start->dry_sample add_reagent Add 2-Chloro-N-methylethanamine HCl & Triethylamine in ACN dry_sample->add_reagent incubate Incubate at 60°C add_reagent->incubate reconstitute Reconstitute in Mobile Phase incubate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data Quantitative Data lcms_analysis->data

Caption: Hypothetical workflow for amino acid derivatization.

Reaction_Scheme cluster_reactants Reactants cluster_product Product amino_acid Amino Acid (R-CH(NH2)-COOH) plus + amino_acid->plus derivatizing_agent 2-Chloro-N-methylethanamine (Cl-CH2CH2-NH(CH3)) derivatized_amino_acid Derivatized Amino Acid (R-CH(NH-CH2CH2-NH(CH3))-COOH) derivatizing_agent->derivatized_amino_acid Alkylation (Base, Heat) plus->derivatizing_agent

Caption: Proposed reaction of an amino acid.

experimental procedure for the synthesis of pyrimidine derivatives using 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N1-alkylated pyrimidine derivatives, specifically using uracil as a model substrate and 2-chloro-N-methylethanamine hydrochloride as the alkylating agent. This protocol is designed to be a representative procedure for the N-alkylation of pyrimidine scaffolds, a common strategy in the development of therapeutic agents. The methodology is based on established principles of base-catalyzed N-alkylation of heterocyclic compounds. Included are a comprehensive experimental procedure, a table summarizing expected yields and physical properties based on analogous reactions, and a workflow diagram illustrating the key steps of the synthesis.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The functionalization of the pyrimidine ring, particularly at the nitrogen positions, is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. N-alkylation of pyrimidines, such as uracil, introduces substituents that can influence receptor binding, solubility, and metabolic stability. This application note details a robust and adaptable protocol for the N-alkylation of uracil with this compound, yielding 1-(2-(methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione.

Data Presentation

The following table summarizes representative data for the N-alkylation of uracil and its derivatives with various alkyl halides, providing an expected range for yield and physical characteristics for the described synthesis.

EntryPyrimidine SubstrateAlkylating AgentProductYield (%)Melting Point (°C)Reference
1Uracil2-Phenylethyl bromide1-(2-Phenylethyl)uracil59205-208[1]
26-Methyluracil2-Phenoxyethyl bromide1-(2-Phenoxyethyl)-6-methyluracil69186-189[1]
36-Methyluracil2-Benzyloxyethyl bromide1-(2-Benzyloxyethyl)-6-methyluracil67145-147[1]
4UracilBenzyl chloride1-Benzyluracil75-85175-178Analogous Reactions
5UracilThis compound1-(2-(Methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione50-70 (estimated)Not ReportedThis Protocol

Experimental Protocols

Synthesis of 1-(2-(methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione

This protocol describes the N1-alkylation of uracil with this compound in the presence of a base.

Materials:

  • Uracil

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add uracil (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension (approximately 0.2-0.5 M concentration of uracil).

  • Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) to remove any remaining acidic impurities.

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure 1-(2-(methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 1-(2-(methylamino)ethyl)pyrimidine-2,4(1H,3H)-dione.

experimental_workflow start Start reactants Combine Uracil and K₂CO₃ in anhydrous DMF start->reactants add_alkylating Add 2-chloro-N- methylethanamine hydrochloride reactants->add_alkylating reaction Heat reaction mixture (80-100 °C, 12-24 h) add_alkylating->reaction workup Aqueous Work-up: Filter, Wash with NaHCO₃ and Brine reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Pure Product: 1-(2-(methylamino)ethyl) pyrimidine-2,4(1H,3H)-dione purification->product

Caption: Experimental workflow for the synthesis of a pyrimidine derivative.

References

2-Chloro-N-methylethanamine Hydrochloride: A Versatile Reagent for Methylaminoethylation in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methylethanamine hydrochloride is a valuable and versatile reagent for the introduction of the methylaminoethyl group [-CH₂CH₂NH(CH₃)] onto a wide range of molecular scaffolds. This functional group is a common motif in many biologically active compounds, including antihistamines, neurotransmitter analogs, and, notably, cyclin-dependent kinase (CDK) inhibitors. The incorporation of the methylaminoethyl group can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties by altering its solubility, basicity, and ability to form key interactions with biological targets.

These application notes provide a comprehensive overview of the use of this compound in organic synthesis, with a focus on its application in the development of CDK inhibitors. Detailed experimental protocols, quantitative data, and diagrams of relevant biological pathways are presented to assist researchers in utilizing this reagent effectively.

Applications in Drug Discovery: Targeting Cyclin-Dependent Kinases

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] A number of CDK inhibitors have been developed, and many of these feature a methylaminoethyl side chain, which has been shown to be important for their inhibitory activity.

The methylaminoethyl group can enhance the binding affinity of inhibitors to the ATP-binding pocket of CDKs through various interactions. The basic secondary amine can form salt bridges with acidic residues, while the ethyl linker provides conformational flexibility, allowing the motif to adopt an optimal binding orientation.

Experimental Protocols

This section provides a detailed protocol for the N-alkylation of an aminopyrimidine, a common core structure in many CDK inhibitors, using this compound. The protocol is based on established synthetic methodologies for similar transformations.

General Procedure for the Synthesis of N-(2-(methylamino)ethyl)pyrimidin-4-amine

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between a chloropyrimidine and N-methylethane-1,2-diamine, which can be generated in situ from this compound.

Reaction Scheme:

SNAr_Reaction Chloropyrimidine 4-Chloropyrimidine Product N-(2-(methylamino)ethyl)pyrimidin-4-amine Chloropyrimidine->Product Reagent 2-Chloro-N-methylethanamine Hydrochloride Intermediate N-methylethane-1,2-diamine (in situ) Reagent->Intermediate [Base] Base Base (e.g., Et3N) Intermediate->Product

Caption: General reaction scheme for the synthesis of N-(2-(methylamino)ethyl)pyrimidin-4-amine.

Materials:

  • 4-Chloropyrimidine

  • This compound

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous propanol or other suitable high-boiling solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reaction vial, add 4-chloropyrimidine (1.0 mmol), this compound (1.2 mmol), and anhydrous propanol (5 mL).

  • Add triethylamine (2.5 mmol) to the suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(2-(methylamino)ethyl)pyrimidin-4-amine.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of chloropyrimidines. Yields can vary depending on the specific substrate and reaction conditions.

SubstrateReagentBaseSolventTemperature (°C)Time (min)Yield (%)
4-Chloropyrimidine2-Chloro-N-methylethanamine HClEt₃NPropanol120-14015-3050-70
2-Amino-4-chloropyrimidine2-Chloro-N-methylethanamine HClEt₃NPropanol120-14015-3054[4]

Signaling Pathway

The diagram below illustrates a simplified Cyclin-Dependent Kinase (CDK) signaling pathway, highlighting the central role of CDK-Cyclin complexes in cell cycle progression and the point of intervention for CDK inhibitors.

CDK_Pathway cluster_G1 G1 Phase Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M E2F E2F Rb->E2F E2F->S promotes transcription of S-phase genes p21_p27 p21/p27 (CKI) p21_p27->CDK46_CyclinD p21_p27->CDK2_CyclinE Inhibitor CDK Inhibitor (e.g., with methylaminoethyl group) Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Caption: Simplified CDK signaling pathway and the inhibitory action of targeted drugs.

Conclusion

This compound is a key building block for the synthesis of biologically active molecules, particularly in the field of oncology. The methylaminoethyl group it provides is a critical component for the activity of many CDK inhibitors. The provided protocol offers a starting point for the synthesis of such compounds, and the accompanying data and diagrams serve as a valuable resource for researchers in drug discovery and development. Careful optimization of reaction conditions will be necessary for different substrates to achieve optimal yields.

References

Application Notes and Protocols: Alkylation with 2-chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of 2-chloro-N-methylethanamine hydrochloride as an alkylating agent in the synthesis of compounds relevant to pharmaceutical research and drug development. This reagent is a valuable building block for introducing a methylaminoethyl moiety onto various nucleophiles, a common structural motif in biologically active molecules.

Overview of Alkylation Reactions

This compound is a versatile reagent for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophile displaces the chloride ion. The hydrochloride salt form requires the use of a base to liberate the free amine of the reagent for subsequent reaction or, more commonly, to deprotonate the nucleophile, increasing its reactivity.

General Reaction Conditions

Successful alkylation with this compound is dependent on the appropriate choice of base, solvent, temperature, and reaction time. The optimal conditions are substrate-dependent.

Table 1: Summary of General Reaction Conditions for Alkylation

ParameterTypical ConditionsNotes
Base Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium carbonate (Na₂CO₃), Sodium acetateThe choice of base depends on the pKa of the nucleophile and the desired reaction rate. Inorganic bases are common for O- and S-alkylation, while organic amines are often used for N-alkylation.
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), AcetonePolar aprotic solvents like acetonitrile and DMF are frequently used as they effectively solvate the reactants.
Temperature Ambient to 80 °CHigher temperatures can increase the reaction rate but may also lead to side products.
Reaction Time 12 to 72 hoursReaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

Experimental Protocols

N-Alkylation of Heterocyclic Amines

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of kinase inhibitors and other pharmacologically active compounds.

Protocol 1: N-Alkylation of a Substituted Aminopyrimidine

  • To a stirred suspension of the aminopyrimidine (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of acetonitrile and dimethylformamide is added this compound (1.5 eq).

  • The reaction mixture is heated to 80 °C and stirred overnight.

  • After cooling to room temperature, the mixture is diluted with water and saturated aqueous ammonium chloride.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.[1]

Table 2: Example of N-Alkylation Reaction Data

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
6-chloro‐5‐hydroxy‐4‐aminopyrimidine derivativeK₂CO₃MeCN/DMF801273[1]
2-chloro-N,N-dimethylethanamine-Acetone/Diethyl etherAmbient7256 (for quaternary salt)
O-Alkylation of Phenols

This protocol provides a general method for the O-alkylation of phenols to synthesize aryloxyethanamine derivatives.

Protocol 2: O-Alkylation of a Substituted Phenol

  • To a solution of the phenol (1.0 eq) in methanol is added potassium carbonate (3.0 eq) and this compound (3.0 eq).

  • The reaction mixture is stirred at room temperature for 5-24 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.[2]

Table 3: Example of O-Alkylation Reaction Data

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
4-methylphenolK₂CO₃MethanolAmbient12~80 (with 2-chloroethanol)[2]

Application in Drug Discovery: Targeting Signaling Pathways

The methylaminoethyl moiety introduced by alkylation with this compound is present in numerous compounds designed to modulate key signaling pathways in diseases such as cancer.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][3][4] Small molecule inhibitors of CDKs are a major focus of cancer drug discovery. The introduction of an N-alkylated side chain can be a key step in the synthesis of potent and selective CDK inhibitors.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Cyclins Cyclins CDKs CDKs Cyclins->CDKs activate pRb Rb CDKs->pRb phosphorylate (inactivate) CDK_Inhibitors CDK Inhibitors (e.g., synthesized using 2-chloro-N-methylethanamine) CDK_Inhibitors->CDKs inhibit E2F E2F pRb->E2F inhibits E2F->S promotes S-phase entry

Caption: Simplified CDK signaling pathway in cell cycle regulation.

PARP-1 Signaling in DNA Damage Response

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[5][6][7][8] Inhibitors of PARP-1 have emerged as a successful class of anti-cancer drugs, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Alkylating agents can induce DNA damage, thereby activating the PARP-1 pathway.

PARP1_Pathway DNA_Damage DNA Damage (e.g., from alkylating agents) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Repair_Inhibition Repair Inhibition PARP1_Activation->Repair_Inhibition Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARP_Inhibitors PARP Inhibitors PARP_Inhibitors->PARP1_Activation inhibit Cell_Death Cell Death (Synthetic Lethality) Repair_Inhibition->Cell_Death

Caption: Role of PARP-1 in the DNA damage response pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an alkylation reaction using this compound.

experimental_workflow Start Start Reactants Combine Nucleophile, Base, and Solvent Start->Reactants Add_Reagent Add 2-chloro-N-methylethanamine hydrochloride Reactants->Add_Reagent Reaction Heat and Stir (Monitor Progress) Add_Reagent->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General workflow for alkylation reactions.

References

derivatization of primary amines for GC-MS analysis with 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of primary amines by GC-MS can be challenging due to their high polarity, low volatility, and tendency to interact with the stationary phase of the GC column, leading to poor peak shape and reproducibility.[1][2] To overcome these limitations, a derivatization step is often employed to convert the polar primary amine group into a less polar, more volatile, and more thermally stable functional group.[3]

This document provides detailed application notes and protocols for the derivatization of primary amines for GC-MS analysis. While the specified reagent, 2-chloro-N-methylethanamine hydrochloride, is not a commonly documented derivatizing agent for this application, this guide will focus on well-established and widely used derivatization techniques, namely silylation and acylation.

Note on this compound: Extensive literature searches did not yield any established protocols for the use of this compound as a derivatizing agent for primary amines for GC-MS analysis. Its primary documented use is as a precursor in organic synthesis.[2] Therefore, the following sections will detail validated and reliable alternative methods.

General Experimental Workflow

The derivatization of primary amines for GC-MS analysis typically follows a standardized workflow. The specific conditions may vary depending on the chosen derivatizing reagent and the nature of the analyte.

Derivatization Workflow Sample Sample containing primary amine Extraction Extraction of Analyte Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of Derivatizing Reagent and Solvent Drying->Derivatization Reaction Reaction/ Incubation Derivatization->Reaction Analysis GC-MS Analysis Reaction->Analysis

Caption: General workflow for the derivatization of primary amines prior to GC-MS analysis.

Method 1: Silylation

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen in the primary amine with a trimethylsilyl (TMS) group.[4] This process significantly reduces the polarity and increases the volatility of the amine, making it amenable to GC-MS analysis.

Reaction Mechanism:

Silylation Reaction cluster_reactants Reactants cluster_products Products R-NH2 Primary Amine R-N(TMS)2 Di-TMS Derivative R-NH2->R-N(TMS)2 + 2 BSTFA BSTFA (Silylating Agent) BSTFA->R-N(TMS)2 Byproduct Byproducts BSTFA->Byproduct

Caption: Silylation of a primary amine with BSTFA to form a di-TMS derivative.

Experimental Protocol: Silylation using BSTFA

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Nitrogen gas source

  • Heater block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh or measure the sample containing the primary amine into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[5]

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the specific amine.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Method 2: Acylation

Acylation involves the introduction of an acyl group into the primary amine, typically by reacting it with an acylating agent such as a perfluoroacyl anhydride (e.g., trifluoroacetic anhydride - TFAA) or an acyl chloride. This derivatization method also serves to decrease polarity and increase volatility.

Reaction Mechanism:

Acylation Reaction cluster_reactants Reactants cluster_products Products R-NH2 Primary Amine R-NH-COCF3 TFA Derivative R-NH2->R-NH-COCF3 TFAA TFAA (Acylating Agent) TFAA->R-NH-COCF3 CF3COOH Trifluoroacetic Acid TFAA->CF3COOH

Caption: Acylation of a primary amine with TFAA to form a trifluoroacetyl derivative.

Experimental Protocol: Acylation using TFAA

This protocol is a general guideline and may require optimization.

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate or other suitable solvent (anhydrous)

  • Nitrogen gas source

  • Heater block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare the dried sample in a reaction vial as described in the silylation protocol.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried sample, followed by 50 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 50-70°C for 15-30 minutes.

  • Evaporation and Reconstitution: After the reaction, cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.

Quantitative Data Summary

The following table summarizes performance metrics for the GC-MS analysis of biogenic amines using a derivatization method.

AnalyteDerivatizing ReagentLOD (µg/mL)LOQ (µg/mL)Reference
HeptylaminePropyl chloroformate1.2 - 2.93.98 - 9.65
HistaminePropyl chloroformate1.2 - 2.93.98 - 9.65
TyraminePropyl chloroformate1.2 - 2.93.98 - 9.65
CadaverinePropyl chloroformate1.2 - 2.93.98 - 9.65
SpermidinePropyl chloroformate1.2 - 2.93.98 - 9.65

Conclusion

Derivatization is a crucial step for the successful analysis of primary amines by GC-MS. While a wide array of reagents exists, silylation and acylation are among the most common and reliable methods. The choice of the specific reagent and reaction conditions should be tailored to the analyte of interest and the sample matrix. Proper optimization of the derivatization protocol is essential for achieving desired sensitivity, accuracy, and reproducibility in quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-methylethanamine hydrochloride. The following information is designed to help you identify and resolve common issues encountered during the purification of this compound, particularly concerning reaction byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common non-gaseous byproducts in the synthesis of this compound from 2-(methylamino)ethanol and thionyl chloride?

A1: While the reaction of 2-(methylamino)ethanol with thionyl chloride primarily produces the desired product along with gaseous byproducts (SO₂ and HCl), several non-gaseous impurities can form. The most significant of these are believed to be 1,2,3-methyloxathiazolidine-2-oxide and a sulfamidate derivative. These byproducts can co-precipitate with the product, leading to lower purity.

Q2: My final product of this compound has a low melting point and a broad melting range. What could be the cause?

A2: A low and broad melting point is a strong indicator of impurities. The presence of the aforementioned byproducts (1,2,3-methyloxathiazolidine-2-oxide and the sulfamidate) or residual starting material (2-(methylamino)ethanol) can lead to this observation. It is crucial to perform a purification step, such as recrystallization, to remove these impurities.

Q3: I am having trouble crystallizing my this compound from the reaction mixture. What can I do?

A3: Difficulty in crystallization can be caused by an inappropriate solvent system or the presence of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Ensure complete removal of gaseous byproducts: Before attempting crystallization, make sure all dissolved HCl and SO₂ have been removed by working up the reaction mixture appropriately, for example, by evaporation under reduced pressure.

    • Solvent Selection: Experiment with different solvent systems for recrystallization. A common starting point for amine hydrochlorides is a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or methanol) and a non-polar solvent in which it is less soluble at room temperature (like diethyl ether or ethyl acetate).

    • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Q4: How can I detect the presence of the 1,2,3-methyloxathiazolidine-2-oxide byproduct in my sample?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying such byproducts. The ¹H NMR spectrum of the byproduct would show distinct signals that differ from the product. For instance, the chemical shifts of the methylene protons adjacent to the nitrogen and oxygen atoms in the oxathiazolidine ring will be different from those in 2-chloro-N-methylethanamine. It is recommended to acquire a reference spectrum of the pure product for comparison.

Purification Protocols

Recrystallization Protocol for this compound

This protocol is designed to remove non-gaseous byproducts like 1,2,3-methyloxathiazolidine-2-oxide and sulfamidates.

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely with stirring. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add anhydrous diethyl ether to the hot ethanol solution with continuous stirring until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation

The following table summarizes hypothetical data on the purity of this compound before and after purification by recrystallization.

SamplePurity before Recrystallization (%)Purity after Recrystallization (%)Melting Point (°C) (after Recrystallization)
Batch A8598.5148-150
Batch B9099.2149-151
Batch C8298.9148-150

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product Dissolve Dissolve in hot Ethanol Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Crystallize Add Diethyl Ether & Cool HotFilt->Crystallize Isolate Vacuum Filtration Crystallize->Isolate Wash Wash with cold Diethyl Ether Isolate->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity Detected ImpurityID Identify Impurities (NMR, HPLC) Start->ImpurityID Byproducts Byproducts (Oxathiazolidine, Sulfamidate) ImpurityID->Byproducts Spectral data matches StartingMaterial Unreacted Starting Material ImpurityID->StartingMaterial Spectral data matches Recrystallize Recrystallize (Ethanol/Ether) Byproducts->Recrystallize CheckReaction Optimize Reaction Conditions (Stoichiometry, Time) StartingMaterial->CheckReaction

Caption: Troubleshooting guide for addressing low product purity.

improving the yield of reactions involving 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving reaction yields and troubleshooting common issues encountered when using 2-chloro-N-methylethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound?

A1: this compound is predominantly used as an alkylating agent in organic synthesis. It introduces the 2-(methylamino)ethyl group onto various nucleophiles, such as amines, phenols, and heterocyclic nitrogen atoms. This moiety is a common structural feature in many pharmacologically active compounds, including antihistamines and other CNS-active agents.

Q2: Why is the reagent supplied as a hydrochloride salt? What is the first crucial step in using it?

A2: The reagent is supplied as a hydrochloride salt to enhance its stability and shelf-life. The free base, 2-chloro-N-methylethanamine, is less stable and can be prone to self-reaction or degradation. Therefore, the first and most critical step in almost all reactions is the in situ or prior liberation of the free base from the hydrochloride salt using a suitable base. The reaction will not proceed if the amine salt is not neutralized.

Q3: What is the stability of the free base, 2-chloro-N-methylethanamine?

A3: The free base is known to be unstable. Upon liberation from its salt, it should be used immediately in the subsequent reaction. The instability arises from its ability to undergo intramolecular cyclization to form an aziridinium ion or intermolecularly to form dimers like N,N'-dimethylpiperazine. It is recommended to store the free base at low temperatures (2-8°C) if it is isolated, though immediate use is highly preferable.[1]

Q4: What are the most common side reactions observed with this reagent?

A4: The most prevalent side reactions include:

  • Dimerization: Two molecules of the free base can react with each other to form N,N'-dimethylpiperazine. This is often favored by high concentrations of the free base and elevated temperatures.

  • Bis-alkylation: If the nucleophilic substrate has multiple reactive sites or if the mono-alkylated product is still sufficiently nucleophilic, over-alkylation can occur.

  • Elimination: Under strongly basic conditions, elimination of HCl can occur, though this is less common than substitution.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or nonexistent yield is the most common issue. The following workflow can help diagnose the cause.

G start Start: Low/No Yield check_base 1. Was the free amine generated? - Stoichiometry of base - Base strength start->check_base check_conditions 2. Are reaction conditions optimal? - Solvent polarity/aprotic? - Temperature too low/high? check_base->check_conditions Base is adequate base_fail Action: Use >=2 eq. of base (for HCl salt + protonated substrate). Consider stronger base. check_base->base_fail check_reagents 3. Are reagents pure? - Substrate integrity - Reagent (hydrochloride) quality check_conditions->check_reagents Conditions are appropriate conditions_fail Action: Switch to polar aprotic solvent (DMF, ACN). Screen temperatures (e.g., RT to 80°C). check_conditions->conditions_fail check_workup 4. Was the workup procedure appropriate? - Product solubility - pH during extraction check_reagents->check_workup Reagents are pure reagents_fail Action: Verify purity of starting materials via NMR, LC-MS, etc. check_reagents->reagents_fail end_ok Troubleshooting Complete check_workup->end_ok Workup is correct workup_fail Action: Adjust pH to ensure product is in free base form for extraction into organic layer. check_workup->workup_fail

Caption: Troubleshooting workflow for low reaction yield.
  • Potential Cause: Insufficient base was used.

    • Solution: At least two equivalents of base are required. One equivalent is consumed to neutralize the hydrochloride salt, and another is needed to deprotonate the nucleophile (e.g., a phenol or a secondary amine's own hydrochloride salt if it's also a salt). For weakly acidic nucleophiles, a stronger base may be necessary.

  • Potential Cause: The free base degraded before reacting with the substrate.

    • Solution: Ensure the free base is generated in situ or used immediately after preparation. Running the reaction at a lower temperature initially and then slowly warming up can help. Adding the free base solution dropwise to a heated solution of the nucleophile can also minimize self-reaction.

  • Potential Cause: Incorrect solvent choice.

    • Solution: N-alkylation reactions are typically favored in polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophile.

Problem 2: Formation of N,N'-dimethylpiperazine byproduct

This symmetrical dimer is a common impurity that can be difficult to remove.

G cluster_0 Reaction Pathways cluster_1 Mitigation Strategies A 2-Chloro-N-methylethanamine (Free Base) B Desired Product (Mono-alkylation) A->B + Nucleophile (Desired Path) C N,N'-Dimethylpiperazine (Dimerization Byproduct) A->C + Another Free Base Molecule (Side Reaction) Nuc Nucleophile (Substrate) Nuc->B S1 Use high dilution S2 Slow addition of free base S3 Keep temperature moderate

Caption: Desired reaction vs. byproduct formation pathway.
  • Potential Cause: High concentration of the free base.

    • Solution: Employ high-dilution conditions. By keeping the concentration of the free alkylating agent low at any given moment, the probability of it reacting with the substrate (which is in stoichiometric excess) is much higher than reacting with another molecule of itself.

  • Potential Cause: Reaction temperature is too high.

    • Solution: While heat is often required to drive the alkylation to completion, excessive temperatures can accelerate the rate of dimerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

Comparison of Reaction Conditions for N-Alkylation
Base (2.2 eq.)SolventTemperature (°C)Typical Yield RangeKey Considerations
K₂CO₃ Acetonitrile (ACN)80 (Reflux)60-85%Standard, cost-effective choice. Heterogeneous reaction may require longer times.
K₂CO₃ DMF8070-90%Higher reaction rates than ACN due to better solubility. DMF can be difficult to remove.
NaH THF65 (Reflux)75-95%Very strong base, good for weakly nucleophilic amines. Requires anhydrous conditions.
Et₃N DCM / ACN25 - 6040-70%Organic base, useful for acid-sensitive substrates. Often results in lower yields.
DIPEA Acetonitrile (ACN)80 (Reflux)50-75%Hünig's base. Good for preventing quaternization of the product.

Note: Yields are highly substrate-dependent. This table serves as a general guideline for optimization.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a typical procedure for reacting a secondary amine with this compound.

  • Reagents & Setup:

    • Secondary Amine (1.0 eq.)

    • This compound (1.2 eq.)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Procedure: a. To the round-bottom flask, add the secondary amine, potassium carbonate, and DMF. b. Stir the suspension at room temperature for 15 minutes. c. Add the this compound in one portion. d. Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. e. After completion, cool the reaction mixture to room temperature. f. Pour the mixture into a separatory funnel containing water and ethyl acetate. g. Extract the aqueous layer three times with ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation and Use of the Free Base

This protocol is for situations where the substrate is sensitive to heterogeneous basic conditions.

  • Reagents & Setup:

    • This compound

    • 20% aqueous Sodium Hydroxide (NaOH)

    • Diethyl ether or Dichloromethane (DCM), ice-cold

    • Separatory funnel, ice bath.

  • Procedure: a. In a separatory funnel, dissolve this compound in a minimal amount of water. b. Cool the funnel in an ice bath. c. Add ice-cold diethyl ether or DCM. d. Slowly add ice-cold 20% aqueous NaOH with vigorous shaking until the aqueous layer is strongly basic (pH > 12). e. Separate the organic layer. Extract the aqueous layer again with the same organic solvent. f. Combine the organic layers and dry immediately over anhydrous potassium carbonate (K₂CO₃). g. Filter the solution to remove the drying agent. Use this solution of the free base immediately by adding it to the reaction mixture containing the nucleophile. Do not attempt to concentrate it unless absolutely necessary, and if so, only at low temperatures.

References

Technical Support Center: Reactions of 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-methylethanamine hydrochloride. The following sections address common side reactions and offer guidance on how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of this compound with a nucleophile?

The primary intended reaction is a standard bimolecular nucleophilic substitution (SN2) where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a new carbon-nucleophile bond. The hydrochloride salt must be neutralized in situ with a base to free the secondary amine, which is the reactive species.

Q2: I am not getting my expected product. What are the most common side reactions?

There are two predominant side reactions to consider when working with 2-chloro-N-methylethanamine:

  • Aziridinium Ion Formation: The molecule can undergo a rapid intramolecular cyclization to form a highly reactive N-methylaziridinium ion. This intermediate is then attacked by the nucleophile, which can lead to a mixture of products or a rearranged product.

  • Polyalkylation: When using primary or secondary amine nucleophiles, the initial product of the reaction is also a nucleophilic amine. This product can react further with 2-chloro-N-methylethanamine, leading to di-, tri-, or even quaternary ammonium salts.

Q3: My reaction is complete, but I have a mixture of products that are difficult to separate. What is the likely cause?

A mixture of products often points to the formation of the aziridinium ion intermediate. The nucleophile can attack either of the two carbon atoms of the aziridinium ring, which, if the ring is unsymmetrical, can lead to regioisomers. Even with a symmetrical intermediate, the reaction pathway competes with the direct SN2 reaction, potentially leading to at least two products.

Q4: I am reacting 2-chloro-N-methylethanamine with a primary amine and getting a high molecular weight byproduct. What is happening?

This is a classic case of polyalkylation (or overalkylation). The initially formed secondary amine is often more nucleophilic than the starting primary amine, making it a better reactant for any remaining 2-chloro-N-methylethanamine. This leads to the formation of tertiary amines and ultimately quaternary ammonium salts.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product, Suspected Aziridinium Ion Formation

This guide will help you diagnose and minimize side reactions proceeding through the N-methylaziridinium ion intermediate.

Symptoms:

  • Low yield of the expected SN2 product.

  • Presence of unexpected isomers in NMR or LC-MS analysis.

  • Formation of a product consistent with nucleophilic attack on a rearranged backbone.

Troubleshooting Workflow:

G start Low Yield / Isomeric Mixture Observed q1 Is the reaction run in a polar, protic solvent (e.g., ethanol, water)? start->q1 a1_yes Yes q1->a1_yes Favors Aziridinium Pathway a1_no No q1->a1_no sol Action: Switch to a nonpolar, aprotic solvent (e.g., THF, Dioxane, Toluene). Reason: Polar solvents stabilize the charged aziridinium intermediate, favoring its formation. a1_yes->sol q2 Is the reaction run at an elevated temperature (>50°C)? a1_no->q2 sol->q2 a2_yes Yes q2->a2_yes Favors Aziridinium Pathway a2_no No q2->a2_no temp Action: Run the reaction at a lower temperature (e.g., 0°C to RT). Reason: The intramolecular cyclization has a higher activation energy; lower temperatures will favor the direct SN2 pathway. a2_yes->temp q3 Is a strong, non-nucleophilic base being used? a2_no->q3 temp->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Potential for base to react end Monitor reaction progress by TLC or LC-MS to confirm improved selectivity. a3_yes->end base Action: Use a hindered, non-nucleophilic base (e.g., DIPEA) or an inorganic base (e.g., K2CO3) in slight excess. Reason: Ensures the starting material is deprotonated without the base competing as a nucleophile. a3_no->base base->end

Caption: Troubleshooting workflow for aziridinium ion formation.

Data Presentation: Expected Effect of Conditions on Reaction Pathway

ParameterCondition Favoring SN2 (Desired)Condition Favoring Aziridinium Pathway (Side Reaction)Rationale
Solvent Nonpolar aprotic (e.g., THF, Toluene)Polar protic/aprotic (e.g., EtOH, DMF)Polar solvents stabilize the charged aziridinium intermediate.
Temperature Low (0°C to Room Temp)High (>50°C)Intramolecular cyclization generally has a higher activation energy.
Concentration HighLowHigh concentration favors the bimolecular SN2 reaction over the unimolecular cyclization.
Issue 2: Polyalkylation with Amine Nucleophiles

This guide addresses the common problem of overalkylation when your nucleophile is a primary or secondary amine.

Symptoms:

  • A complex mixture of secondary, tertiary, and/or quaternary ammonium salts is observed.

  • The desired mono-alkylated product is present in low yield.

  • Difficulty in purification due to similar polarities of the products.

Troubleshooting Workflow:

G start Multiple Alkylation Products Observed q1 What is the stoichiometric ratio of Amine Nucleophile to 2-chloro-N-methylethanamine? start->q1 ratio_low < 3 : 1 q1->ratio_low Favors Polyalkylation ratio_high > 3 : 1 q1->ratio_high action_ratio Action: Increase the excess of the amine nucleophile (e.g., 3-5 equivalents). Reason: A large excess of the starting amine statistically favors its reaction over the more dilute, newly formed product. ratio_low->action_ratio q2 How is the alkylating agent being added? ratio_high->q2 action_ratio->q2 add_all All at once q2->add_all Favors Polyalkylation add_slow Slowly / Dropwise q2->add_slow action_add Action: Add the 2-chloro-N-methylethanamine solution slowly to the solution of the amine nucleophile. Reason: Maintains a low concentration of the alkylating agent, further favoring reaction with the abundant starting amine. add_all->action_add end Purify the desired product from the excess starting amine (often possible via extraction or chromatography). add_slow->end action_add->end

Caption: Troubleshooting workflow for polyalkylation.

Reaction Pathways Visualization

The following diagrams illustrate the key reaction pathways discussed.

Desired SN2 Pathway vs. Aziridinium Side Reaction

Caption: Competing SN2 and Aziridinium ion pathways.

Polyalkylation Pathway with a Primary Amine Nucleophile (R-NH₂)

polyalkylation alkylating_agent Cl-CH₂CH₂-NH(CH₃) (Alkylating Agent) start R-NH₂ (Primary Amine) product1 R-NH(CH₂CH₂-NH(CH₃)) (Desired Secondary Amine) start->product1 + Alkylating Agent product2 R-N(CH₂CH₂-NH(CH₃))₂ (Tertiary Amine Byproduct) product1->product2 + Alkylating Agent product3 R-N⁺(CH₂CH₂-NH(CH₃))₃ Cl⁻ (Quaternary Salt Byproduct) product2->product3 + Alkylating Agent

Caption: Sequential side reactions leading to polyalkylation.

Key Experimental Protocols

Protocol 1: Minimizing Aziridinium Formation for N-Alkylation

This protocol is designed to favor the direct SN2 reaction.

  • Solvent and Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile and a nonpolar, aprotic solvent such as Tetrahydrofuran (THF) or Toluene (approx. 0.1-0.5 M concentration).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) .

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the same solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting material and the formation of a single major product.

  • Workup: Upon completion, filter off any inorganic salts. Perform an aqueous workup as appropriate for the specific product's properties.

Protocol 2: Selective Mono-alkylation of a Primary Amine

This protocol is designed to minimize overalkylation.

  • Setup: To a round-bottom flask, add the primary amine nucleophile (3 to 5 equivalents ) and a suitable solvent (e.g., Acetonitrile or THF).

  • Base Addition: Add a base to neutralize the hydrochloride salt of the alkylating agent (e.g., K₂CO₃, 1.5 equivalents relative to the alkylating agent).

  • Reagent Preparation: In a separate flask or dropping funnel, dissolve this compound (1.0 equivalent ) in the same solvent.

  • Slow Addition: Add the solution of this compound to the vigorously stirred amine solution dropwise at room temperature over 1-2 hours.

  • Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup. The main challenge will be separating the desired product from the large excess of the starting amine. This can often be achieved by column chromatography or by an acid-base extraction procedure if the basicities of the starting material and product are sufficiently different.

Navigating the Nuances of 2-chloro-N-methylethanamine hydrochloride in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the decomposition of 2-chloro-N-methylethanamine hydrochloride in solution. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability of this compound in solution?

A1: The primary cause of instability is a rapid, intramolecular cyclization reaction. The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a highly reactive and unstable three-membered ring called the N-methylaziridinium ion. This process is the rate-determining step for its subsequent reactions.

Q2: How does the pH of the solution affect the stability of this compound?

A2: The pH of the solution is a critical factor governing the rate of decomposition. The intramolecular cyclization can only proceed when the amine is in its free base form.

  • Acidic Conditions (pH < 7): In acidic solutions, the nitrogen atom is protonated, forming an ammonium salt. This protonated form is unable to initiate the intramolecular attack, thus significantly slowing down the decomposition and enhancing the stability of the compound in solution.

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, a greater proportion of the amine exists in its unprotonated, free base form. This free base is highly susceptible to rapid cyclization to the N-methylaziridinium ion. At a pH of 8, the conversion to the aziridinium ion is nearly complete and rapid.[1]

Q3: What are the observable signs of decomposition in my solution?

A3: Visual inspection may not always reveal decomposition, as both the parent compound and the initial degradation product are soluble. The most reliable way to detect decomposition is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can distinguish between 2-chloro-N-methylethanamine and its degradation products.

Q4: Can I store solutions of this compound? For how long and under what conditions?

A4: For maximum stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is crucial to maintain acidic conditions (ideally pH 3-5) and store the solution at low temperatures (2-8°C) in a tightly sealed container to minimize the rate of cyclization. Long-term storage of solutions is not recommended due to the inherent instability of the molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Decomposition of the this compound stock or working solution.1. Verify Solution pH: Immediately check the pH of your solution. If it is neutral or alkaline, significant degradation has likely occurred.2. Prepare Fresh Solutions: Discard the old solution and prepare a fresh stock in a slightly acidic buffer (e.g., citrate or acetate buffer at pH 4-5).3. Analytical Confirmation: If possible, analyze an aliquot of the suspect solution by HPLC or GC-MS to confirm the presence of degradation products.
Unexpected side reactions or formation of unknown byproducts. The highly reactive N-methylaziridinium ion, formed from decomposition, can react with other nucleophiles in your reaction mixture (e.g., water, buffers, or other reagents).1. Control pH: Ensure your reaction is performed under conditions that minimize the concentration of the free amine, if compatible with your desired reaction.2. Order of Addition: Consider adding the this compound solution last to the reaction mixture to minimize the time it spends in a potentially destabilizing environment.3. In-situ Formation: For some applications, it may be preferable to generate the aziridinium ion in-situ under controlled conditions immediately before use.
Difficulty in quantifying the compound in analytical samples. The compound may be degrading during sample preparation or analysis.1. Acidify Samples: Ensure that all samples for analysis are kept under acidic conditions to prevent further degradation.2. Control Temperature: Keep samples cool during preparation and in the autosampler.3. Use Appropriate Analytical Method: Employ a validated, stability-indicating analytical method (see Experimental Protocols section).

Summary of Factors Influencing Decomposition

Factor Effect on Decomposition Rate Recommendation for Minimizing Decomposition
pH Increases significantly at neutral and alkaline pH.Maintain acidic conditions (pH 3-5).
Temperature Increases with higher temperatures.Store solutions at low temperatures (2-8°C).
Time Decomposition is progressive over time.Prepare solutions fresh and use them promptly.
Presence of Nucleophiles The aziridinium ion will react with other nucleophiles.Be aware of other components in the solution that could react with the degradation product.

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Buffers

Objective: To determine the rate of decomposition of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 5, 6, 7, and 8) using appropriate buffer systems (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • Solution Preparation: Prepare a stock solution of this compound in water.

  • Incubation: At time zero (t=0), add an aliquot of the stock solution to each buffer to achieve a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot in a pre-acidified mobile phase to prevent further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To quantify the amount of this compound and monitor the appearance of its primary degradation product, the N-methylaziridinium ion (or its subsequent hydrolysis product).

Instrumentation: High-Performance Liquid Chromatograph with a UV detector or a Mass Spectrometer (for higher specificity).

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient depending on the separation from other components. A typical starting point is 95% A and 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at a low wavelength (e.g., 200-210 nm) or MS detection monitoring the parent ion.

Note: Since the N-methylaziridinium ion is highly reactive, it may not be directly observed. Instead, its hydrolysis product (N-methylaminoethanol) may be detected. Method development and validation are crucial.

Visualizations

DecompositionPathway 2-Chloro-N-methylethanamine 2-Chloro-N-methylethanamine N-Methylaziridinium_ion N-Methylaziridinium ion (Reactive Intermediate) 2-Chloro-N-methylethanamine->N-Methylaziridinium_ion Intramolecular Cyclization (-Cl-) Further_Products Reaction with Nucleophiles N-Methylaziridinium_ion->Further_Products Nucleophilic Attack

Caption: Decomposition pathway of 2-chloro-N-methylethanamine.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare_Buffers Prepare Buffers (Varying pH) Incubate_Samples Incubate Samples at Constant Temperature Prepare_Buffers->Incubate_Samples Prepare_Stock Prepare Stock Solution of 2-chloro-N-methylethanamine HCl Prepare_Stock->Incubate_Samples Collect_Aliquots Collect Aliquots at Time Intervals Incubate_Samples->Collect_Aliquots Quench_Reaction Quench Reaction (Acidification) Collect_Aliquots->Quench_Reaction HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis Data_Processing Process Data and Calculate Degradation Rate HPLC_Analysis->Data_Processing TroubleshootingLogic Start Inconsistent Results Check_pH Is Solution pH Neutral or Alkaline? Start->Check_pH Prepare_Fresh Prepare Fresh, Acidified Solution Check_pH->Prepare_Fresh Yes Investigate_Other Investigate Other Experimental Variables Check_pH->Investigate_Other No Analyze_Old Analyze Old Solution to Confirm Degradation Prepare_Fresh->Analyze_Old

References

optimizing reaction temperature and time for 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature and time for the synthesis of 2-chloro-N-methylethanamine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the synthesis of this compound, particularly when using 2-(methylamino)ethanol and thionyl chloride.

Question: My reaction is turning dark brown or black, and the yield of the desired product is very low. What could be the cause?

Answer:

This issue is often due to decomposition or side reactions, which can be caused by several factors:

  • Incorrect Order of Reagent Addition: The addition of the amino alcohol directly to thionyl chloride can lead to uncontrolled side reactions. It is recommended to use an "inverse addition" method where the amino alcohol solution is added slowly to the thionyl chloride solution. This approach helps to suppress side reactions by ensuring the amine is rapidly protonated.

  • Reaction Temperature is Too High: The reaction between 2-(methylamino)ethanol and thionyl chloride is highly exothermic. If the temperature is not controlled, it can lead to the decomposition of the starting material, intermediate, or product. It is crucial to maintain a low temperature, especially during the initial addition of thionyl chloride. Cooling the reaction mixture in an ice bath (0-5 °C) is a common practice.

  • Rapid Addition of Thionyl Chloride: Adding thionyl chloride too quickly can cause a rapid increase in temperature and localized heating, leading to decomposition. A slow, dropwise addition is essential for controlling the reaction.

Question: I am observing a significant amount of gas evolution, and my reaction is bubbling vigorously. Is this normal, and are there any safety precautions I should take?

Answer:

Yes, the evolution of gas is a normal part of this reaction. The reaction of an alcohol with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, both of which are toxic and corrosive gases.

Safety Precautions:

  • Fume Hood: Always perform this reaction in a well-ventilated fume hood to avoid inhalation of the gaseous byproducts.

  • Gas Trap/Scrubber: It is highly recommended to use a gas trap or a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic gases before they are released into the fume hood exhaust.

  • Controlled Addition: A slow and controlled addition of reagents will help to manage the rate of gas evolution, preventing excessive bubbling and potential splashing of the reaction mixture.

Question: My final product is difficult to crystallize and appears as an oil or a sticky solid. How can I improve the product's physical form?

Answer:

This can be due to the presence of impurities or residual solvent. Here are a few suggestions:

  • Trituration: Try triturating the crude product with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Diethyl ether or a mixture of diethyl ether and pentane can be effective for this purpose.

  • Recrystallization: If trituration is not sufficient, recrystallization from an appropriate solvent system can be performed. For similar amine hydrochlorides, solvents like ethanol or isopropanol have been used.

  • Drying under Vacuum: Ensure that the product is thoroughly dried under vacuum to remove any residual solvent, which can cause it to be oily. Using a desiccant like phosphorus pentoxide (P₂O₅) in the vacuum desiccator can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction between 2-(methylamino)ethanol and thionyl chloride?

A1: The optimal temperature can vary depending on the specific protocol and scale. However, a common approach involves a two-stage temperature profile:

  • Addition Phase: The initial addition of thionyl chloride to the solution of 2-(methylamino)ethanol is typically carried out at a low temperature, usually between 0 °C and 5 °C, to control the exothermic reaction.

  • Reaction Phase: After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours (e.g., overnight) to ensure the reaction goes to completion. Some protocols may involve a subsequent heating step, for instance, at 50 °C for a couple of hours, to drive the reaction to completion.

Q2: How does the reaction time affect the yield and purity of this compound?

A2: Reaction time is a critical parameter to optimize.

  • Insufficient Reaction Time: If the reaction time is too short, the conversion of the starting material will be incomplete, leading to a lower yield.

  • Excessive Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products and impurities, which can reduce the purity and overall yield of the desired product.

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the best way to determine the optimal reaction time.

Q3: What is the role of adding dry hydrogen chloride gas before the addition of thionyl chloride in some procedures?

A3: The initial introduction of dry hydrogen chloride gas serves to convert the 2-(methylamino)ethanol into its hydrochloride salt in situ. This protonates the amine group, preventing it from reacting with thionyl chloride. The primary reaction then occurs between the hydroxyl group of the amino alcohol hydrochloride and thionyl chloride. This can lead to a cleaner reaction with fewer side products.

Q4: Can I use a solvent other than dichloromethane?

A4: Dichloromethane is a commonly used solvent for this reaction due to its inertness and ability to dissolve the starting materials. Other chlorinated solvents like chloroform could potentially be used. However, it is important to use an aprotic solvent that will not react with thionyl chloride. Protic solvents like alcohols are unsuitable as they will react with thionyl chloride.

Data Presentation

The following table is an illustrative example of how data from an optimization study for the synthesis of this compound could be presented. The data presented here is hypothetical and for demonstration purposes only.

EntryTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
10 → RT128595
20 → RT249296
30 → 5028893
4RT127890
55046585

RT = Room Temperature

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on common literature procedures.

Materials:

  • 2-(methylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Dry hydrogen chloride (HCl) gas (optional)

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet connected to a scrubber, dissolve 2-(methylamino)ethanol (1 equivalent) in anhydrous dichloromethane.

  • (Optional) Bubble dry hydrogen chloride gas through the solution while stirring until the mixture is acidic (test with moist litmus paper).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.0 - 1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be triturated with diethyl ether, filtered, and washed with cold diethyl ether to obtain the purified this compound as a solid.

  • Dry the product under vacuum.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for low yield in the synthesis of 2-chloro-N-methylethanamine HCl.

troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-chloro-N-methylethanamine hydrochloride in N-alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my N-alkylation reaction showing low or no conversion?

Low or no conversion in your N-alkylation reaction can stem from several factors. A primary consideration is the basicity of the reaction mixture. Since 2-chloro-N-methylethanamine is supplied as a hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed. Insufficient or an inappropriate choice of base can halt the reaction. Additionally, the reactivity of the amine substrate plays a crucial role; sterically hindered or electron-deficient amines will react more slowly. Reaction temperature is another critical parameter; insufficient heat may lead to a sluggish reaction. Finally, the quality of the this compound is important, as it can degrade over time.

Troubleshooting Steps:

  • Choice and Amount of Base: Ensure you are using at least one equivalent of a suitable base to neutralize the hydrochloride salt and a second equivalent to scavenge the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃). For less reactive amines, a stronger base like sodium hydride (NaH) might be necessary, although this requires careful handling and an aprotic solvent.

  • Reaction Temperature: Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.

  • Solvent Choice: The choice of solvent can significantly impact reaction kinetics. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the amine salt and facilitate the SN2 reaction.

  • Reagent Quality: Use fresh or properly stored this compound. Consider confirming the purity of your starting materials if issues persist.

2. I am observing significant amounts of a side product with the same mass as my starting amine. What is happening?

A common side reaction in N-alkylations with 2-haloamines is the formation of a cyclic aziridinium ion intermediate. This intermediate can then be attacked by a nucleophile. If the starting amine is the most abundant nucleophile, it can lead to the formation of a piperazine dimer, which may be difficult to separate from the desired product. Intramolecular cyclization of the alkylating agent can compete with the desired intermolecular N-alkylation.

Troubleshooting Steps:

  • Control Stoichiometry: Using an excess of the amine substrate can favor the desired intermolecular reaction over the formation of piperazine derivatives.

  • Reaction Conditions: Lowering the reaction temperature may disfavor the formation of the aziridinium ion. The choice of base and solvent can also influence the reaction pathway.

  • Slow Addition: Adding the this compound solution slowly to the reaction mixture containing the amine substrate and base can help to maintain a low concentration of the alkylating agent, thus minimizing side reactions.

3. My reaction is messy, and I'm having trouble isolating the desired product. What purification strategies do you recommend?

N-alkylation reactions can often result in a mixture of the starting amine, the desired mono-alkylated product, and potentially di-alkylated or other byproducts. The basic nature of the product also requires specific purification techniques.

Troubleshooting Steps:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help to remove inorganic salts and highly polar impurities. An extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing with brine, is a good starting point.

  • Acid-Base Extraction: To separate the basic amine product from non-basic impurities, you can perform an acid-base extraction. Extract the organic layer with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified amine.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying amines. However, tailing of the product on the silica can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent. Alternatively, using alumina (basic or neutral) instead of silica gel can be beneficial.

Quantitative Data Summary

The optimal conditions for N-alkylation reactions with this compound can vary significantly depending on the substrate. The following table provides a general overview of typical reaction parameters.

ParameterTypical Range/ValueNotes
Stoichiometry (Amine:Alkylating Agent) 1:1 to 2:1An excess of the starting amine can help to minimize side reactions.
Base (Equivalents) 2-3At least two equivalents are needed to neutralize the HCl salt and the HCl produced.
Common Bases K₂CO₃, Na₂CO₃, TEA, DIPEAThe choice depends on the reactivity of the amine and the desired reaction temperature.
Solvent ACN, DMF, DMSO, THFPolar aprotic solvents are generally preferred.
Temperature Room Temperature to 100 °CLess reactive amines may require heating.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Typical Yields 40 - 80%Highly dependent on the substrate and reaction conditions.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a general methodology for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).

  • Add the chosen solvent (e.g., ACN or DMF) to dissolve the amine.

  • Add the base (e.g., K₂CO₃, 2.5 eq or TEA, 3.0 eq) to the mixture.

  • In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of the reaction solvent.

  • Add the this compound solution dropwise to the stirred amine-base mixture at room temperature.

  • Stir the reaction at room temperature or heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a solid base like K₂CO₃ was used, filter the mixture to remove the solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous workup and subsequent purification as described in the troubleshooting section.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during N-alkylation with this compound.

TroubleshootingWorkflow Start Problem with N-Alkylation Reaction LowConversion Low or No Conversion Start->LowConversion SideProducts Significant Side Products Start->SideProducts PurificationIssue Purification Difficulties Start->PurificationIssue CheckBase Check Base: - Type - Equivalents LowConversion->CheckBase IncreaseTemp Increase Temperature LowConversion->IncreaseTemp CheckSolvent Evaluate Solvent LowConversion->CheckSolvent CheckReagent Check Reagent Quality LowConversion->CheckReagent CheckStoichiometry Adjust Stoichiometry SideProducts->CheckStoichiometry LowerTemp Lower Reaction Temperature SideProducts->LowerTemp SlowAddition Slow Addition of Alkylating Agent SideProducts->SlowAddition AcidBaseExtraction Perform Acid-Base Extraction PurificationIssue->AcidBaseExtraction ColumnChromatography Optimize Column Chromatography PurificationIssue->ColumnChromatography Solution1 Use appropriate base (e.g., K2CO3, TEA) in sufficient excess. CheckBase->Solution1 Solution2 Heat the reaction and monitor progress. IncreaseTemp->Solution2 Solution3 Use polar aprotic solvent (ACN, DMF). CheckSolvent->Solution3 Solution4 Use fresh or purified reagent. CheckReagent->Solution4 Solution5 Use excess of the starting amine. CheckStoichiometry->Solution5 Solution6 Run reaction at a lower temperature. LowerTemp->Solution6 Solution7 Add alkylating agent dropwise. SlowAddition->Solution7 Solution8 Isolate basic product via salt formation. AcidBaseExtraction->Solution8 Solution9 Use basic modifier (e.g., TEA) in eluent or use alumina. ColumnChromatography->Solution9

Caption: Troubleshooting workflow for N-alkylation reactions.

preventing the formation of dimers from 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dimers from 2-chloro-N-methylethanamine hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in this compound?

A1: Dimer formation occurs through a two-step process involving the intramolecular cyclization of 2-chloro-N-methylethanamine to form a highly reactive N-methylaziridinium ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by another molecule of 2-chloro-N-methylethanamine, leading to the formation of a dimeric impurity.

Q2: Why is 2-chloro-N-methylethanamine supplied as a hydrochloride salt?

A2: The hydrochloride salt form is crucial for the stability of the compound. The protonation of the nitrogen atom significantly reduces its nucleophilicity. This acidic condition disfavors the initial intramolecular cyclization step required for the formation of the reactive N-methylaziridinium ion, thereby enhancing the shelf-life and stability of the chemical.

Q3: How should this compound be properly stored?

A3: To minimize degradation and dimer formation, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C. The container should be tightly sealed and stored in a dry, cool, and well-ventilated area to prevent moisture absorption, which can contribute to degradation.

Q4: Can the choice of solvent influence the rate of dimer formation?

A4: Yes, the solvent can play a significant role. Polar aprotic solvents are often recommended for reactions involving this compound. These solvents can dissolve the hydrochloride salt while not actively participating in hydrogen bonding with the amine, which can help maintain its stability. In contrast, polar protic solvents, like water or alcohols, could potentially facilitate the formation of the aziridinium ion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected dimer formation detected in starting material. Improper storage conditions (e.g., high temperature, moisture exposure).Ensure the compound is stored at 2-8°C in a tightly sealed container in a dry environment. Consider purchasing a fresh batch from a reputable supplier if extensive degradation is suspected.
Significant dimer formation observed during a reaction. The reaction pH is too high (neutral or basic).Maintain a low pH environment to keep the amine protonated and less reactive. If the reaction requires basic conditions, consider a slow, controlled addition of the this compound to the reaction mixture at a low temperature to minimize the time it spends in its deprotonated, more reactive form.
High reaction temperature.Perform the reaction at the lowest feasible temperature to slow down the rate of aziridinium ion formation.
High concentration of the reagent.Use the lowest practical concentration of this compound to reduce the probability of intermolecular reactions leading to dimerization.
Inappropriate solvent choice.Utilize a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can help to solvate the hydrochloride salt without promoting the formation of the aziridinium ion.
Difficulty dissolving the hydrochloride salt in a non-polar solvent. This compound has low solubility in non-polar organic solvents.Use a polar aprotic solvent for the reaction. If the use of a non-polar solvent is unavoidable, consider strategies such as phase-transfer catalysis, although this may introduce basic conditions that could promote dimerization.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

  • Environment: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of the solid quickly and reseal the container promptly.

  • Dissolution: To prepare a stock solution, slowly add the weighed solid to a chilled (0-5°C) polar aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.

  • Storage of Solution: If the solution is not for immediate use, store it at 2-8°C in a tightly sealed container. Use the solution as quickly as possible, as the stability in solution is lower than in its solid form.

Protocol 2: Example Reaction Under Conditions to Minimize Dimerization

This is a general guideline and may need to be adapted for specific synthetic transformations.

  • Reaction Setup: Set up the reaction vessel under an inert atmosphere and cool it to the desired reaction temperature (e.g., 0°C).

  • Reagent Preparation: Prepare a solution of this compound in a suitable polar aprotic solvent as described in Protocol 1.

  • Addition of Reagent: If the reaction is sensitive to acidic conditions, consider the order of addition carefully. It may be beneficial to add the this compound solution dropwise to the reaction mixture containing the other reactants.

  • pH Control: If the reaction requires a non-acidic environment, a non-nucleophilic base should be added slowly and at a low temperature to neutralize the hydrochloride in situ, minimizing the time the free amine is present before it reacts with the desired substrate.

  • Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the desired reaction is proceeding and to detect the formation of any dimeric byproduct.

Visualizations

Dimerization_Pathway cluster_0 Step 1: Aziridinium Ion Formation (Intramolecular Cyclization) cluster_1 Step 2: Dimerization (Nucleophilic Attack) 2_chloro 2-chloro-N-methylethanamine aziridinium N-methylaziridinium ion 2_chloro->aziridinium Spontaneous (favored by higher pH, higher temperature) 2_chloro_2 Another molecule of 2-chloro-N-methylethanamine dimer Dimer aziridinium->dimer Nucleophilic Attack

Caption: The two-step chemical pathway illustrating the formation of the dimer from this compound.

Troubleshooting_Logic start Dimer Formation Observed check_storage Check Storage Conditions (2-8°C, Dry) start->check_storage check_pH Evaluate Reaction pH start->check_pH check_temp Assess Reaction Temperature start->check_temp check_conc Review Reagent Concentration start->check_conc check_solvent Examine Solvent Choice start->check_solvent solution_storage Action: Procure fresh reagent and store correctly. check_storage->solution_storage solution_pH Action: Maintain acidic conditions or perform slow addition of base at low temp. check_pH->solution_pH solution_temp Action: Lower the reaction temperature. check_temp->solution_temp solution_conc Action: Use a more dilute solution. check_conc->solution_conc solution_solvent Action: Switch to a polar aprotic solvent. check_solvent->solution_solvent

Caption: A logical workflow for troubleshooting the root cause of dimer formation and identifying appropriate corrective actions.

Catalyst Selection for Reactions with 2-chloro-N-methylethanamine hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection and troubleshooting for chemical reactions involving 2-chloro-N-methylethanamine hydrochloride. This versatile reagent is frequently employed in the synthesis of nitrogen-containing heterocycles and other key intermediates in pharmaceutical development. The following question-and-answer format addresses common challenges and provides actionable solutions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used as a reactant?

A1: this compound is primarily used as an alkylating agent, specifically for the introduction of a -(CH2)2N(H)CH3 moiety. Key applications include:

  • N-Alkylation: The most common application is the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles (e.g., indoles, pyrazoles, imidazoles, and carbazoles) to introduce the N-methylethanamine group.

  • Cyclization Reactions: It serves as a precursor for the in-situ formation of N-methylaziridine or its corresponding cation, which can then undergo ring-opening reactions with nucleophiles.

Q2: Why is a catalyst often required for reactions with this compound?

A2: The hydrochloride salt of 2-chloro-N-methylethanamine is a stable, crystalline solid, making it easy to handle and store. However, the protonated amine is not nucleophilic. Therefore, a base is required to deprotonate the amine, generating the free, reactive form of the chloroamine. Furthermore, many reactions involving this reagent are performed in biphasic systems (e.g., a solid or aqueous phase containing the deprotonated substrate and an organic phase containing the chloroamine). In such cases, a phase-transfer catalyst is essential to shuttle the reacting species between the phases, thereby increasing the reaction rate and overall efficiency.

Troubleshooting Guide

Issue 1: Low or No Conversion in N-Alkylation Reactions
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Basicity The hydrochloride requires a sufficiently strong base to be neutralized. If using a weak base (e.g., NaHCO₃), consider switching to a stronger base like K₂CO₃, NaOH, or KOH.Increased concentration of the free chloroamine, leading to a higher reaction rate.
Poor Catalyst Performance The choice of phase-transfer catalyst is critical. If using a standard catalyst like TBAB with low success, consider a more lipophilic catalyst such as tetrahexylammonium bromide or a crown ether (e.g., 18-crown-6) to improve solubility in the organic phase.Enhanced transport of the nucleophile or base into the organic phase, accelerating the reaction.
Low Reaction Temperature Alkylation reactions can have a significant activation energy barrier. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-80 °C) while monitoring for side product formation.Increased reaction kinetics and improved conversion.
Solvent Incompatibility The solvent system must be appropriate for phase-transfer catalysis. Aprotic polar solvents like acetonitrile, DMF, or toluene are often good choices. Ensure the solvent does not react with the base or the electrophile.Improved solubility of reactants and catalyst, leading to a more efficient reaction.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step Expected Outcome
Dimerization/Polymerization The free 2-chloro-N-methylethanamine can undergo self-condensation, especially at higher concentrations or temperatures. Add the chloroamine slowly to the reaction mixture containing the nucleophile to maintain a low instantaneous concentration.Minimized self-reaction of the alkylating agent and increased yield of the desired product.
Over-alkylation If the product of the initial alkylation is still nucleophilic, it can react with another molecule of the chloroamine. Use a stoichiometric amount of the alkylating agent or a slight excess of the nucleophile.Reduced formation of di-alkylated or other over-alkylation byproducts.
Hydrolysis of the Chloroalkane In the presence of strong aqueous base, 2-chloro-N-methylethanamine can be hydrolyzed to 2-(methylamino)ethanol. Use a solid base (like powdered K₂CO₃) or a concentrated aqueous base with a phase-transfer catalyst to minimize the aqueous phase volume and reaction time.Reduced hydrolysis of the starting material and improved yield of the N-alkylated product.

Catalyst Selection and Performance Data

The selection of an appropriate catalyst system is crucial for achieving high yields and selectivities. Phase-transfer catalysis is the most common and effective method for N-alkylation reactions with this compound.

Table 1: Comparison of Phase-Transfer Catalysts for N-Alkylation

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Tetrabutylammonium Bromide (TBAB) 2 - 10Cost-effective, readily available, effective for a wide range of substrates.Lower thermal stability compared to other quaternary ammonium salts.
Tetrahexylammonium Bromide (THAB) 2 - 10Higher lipophilicity and thermal stability than TBAB, can be more effective for less reactive substrates.Higher cost than TBAB.
Aliquat 336 (Tricaprylmethylammonium chloride) 2 - 10High thermal stability and efficiency, widely used in industrial applications.Can be more challenging to remove after the reaction.
18-Crown-6 1 - 5Excellent for solubilizing alkali metal cations (K⁺), leading to a "naked" and highly reactive anion.High cost and toxicity.

Note: The optimal catalyst and loading should be determined empirically for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer Catalyzed N-Alkylation of a Heterocycle
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrogen-containing heterocycle (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq).

  • Solvent Addition: Add a suitable aprotic solvent (e.g., acetonitrile or toluene, to make a 0.1-0.5 M solution with respect to the heterocycle).

  • Reagent Addition: Add this compound (1.2 eq) to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Logic and Workflows

Diagram 1: Logical Flow for Troubleshooting Low Conversion

troubleshooting_low_conversion start Low or No Conversion check_base Is the base strong enough? (e.g., K2CO3, NaOH) start->check_base check_catalyst Is the PTC effective? (e.g., TBAB, THAB) check_base->check_catalyst No solution_base Use a stronger base check_base->solution_base Yes check_temp Is the temperature adequate? (e.g., 40-80 °C) check_catalyst->check_temp No solution_catalyst Try a more lipophilic PTC or crown ether check_catalyst->solution_catalyst Yes check_solvent Is the solvent appropriate? (e.g., ACN, Toluene) check_temp->check_solvent No solution_temp Increase reaction temperature check_temp->solution_temp Yes solution_solvent Change to a more suitable aprotic polar solvent check_solvent->solution_solvent Yes

Caption: Troubleshooting workflow for low reaction conversion.

Diagram 2: General Experimental Workflow for N-Alkylation

experimental_workflow setup 1. Reaction Setup - Heterocycle - Base (K2CO3) - PTC (TBAB) solvent 2. Add Solvent (e.g., Acetonitrile) setup->solvent reagent 3. Add 2-chloro-N- methylethanamine HCl solvent->reagent react 4. Heat and Monitor (e.g., 60-80 °C, TLC) reagent->react workup 5. Work-up - Cool, Filter - Concentrate react->workup purify 6. Purify (Column Chromatography) workup->purify product Pure N-Alkylated Product purify->product

Caption: Step-by-step experimental workflow for N-alkylation.

Technical Support Center: Work-up Procedures for Reactions Containing 2-Chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the work-up of reactions involving 2-chloro-N-methylethanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a basic work-up in reactions with this compound?

A1: The starting material is a hydrochloride salt. The basic work-up is essential to neutralize the hydrochloride salt and liberate the free amine form of your product. This allows the product, which is typically a tertiary amine after the N-alkylation reaction, to be soluble in organic solvents and thus extractable from the aqueous phase.

Q2: Which base should I choose for the neutralization step?

A2: The choice of base depends on the stability of your product. For most applications, a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is sufficient. If your product is stable in stronger base, a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to ensure complete neutralization. Always add the base cautiously as the neutralization is an acid-base reaction and can be exothermic.

Q3: My product seems to have some water solubility. How can I improve extraction efficiency?

A3: If your product has some water solubility, you can improve the extraction efficiency by "salting out". This involves washing the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and drives your product into the organic phase.

Q4: What are the common side products in N-alkylation reactions with 2-chloro-N-methylethanamine?

A4: A common side product is the result of overalkylation, especially if the starting material for alkylation is a primary amine. Another potential side reaction is the cyclization of the reactant or product if other nucleophilic sites are present in the molecule.

Experimental Protocol: General Work-up for N-Alkylation

This protocol outlines a general procedure for the aqueous work-up of a reaction where a nucleophile (e.g., an indole or another amine) has been N-alkylated with this compound.

1. Quenching the Reaction:

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent like DMF or DMSO, it is often beneficial to first dilute the mixture with a larger volume of water to precipitate the product or prepare for extraction.

2. Neutralization:

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring.

  • Continue adding the base until the effervescence ceases and the pH of the aqueous phase is basic (pH 8-9), which can be checked with pH paper.

3. Extraction:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The volume of the organic solvent for each extraction should be roughly equal to the volume of the aqueous phase.

  • Combine the organic extracts.

4. Washing:

  • Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

5. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • The crude product can be purified by column chromatography on silica gel. A typical mobile phase for tertiary amine products is a mixture of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the acidic silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Persistent Emulsion During Extraction - High concentration of salts. - Presence of fine solid particles. - Use of chlorinated solvents with a basic aqueous phase.[1]- Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer.[1] - Filter the entire mixture through a pad of Celite®.[1] - Allow the mixture to stand for an extended period (30 minutes or more) without agitation.[1] - Gently swirl instead of vigorously shaking the separatory funnel.
Low Yield of Product - Incomplete reaction. - Product is partially soluble in the aqueous layer. - Product degradation during work-up (e.g., if it is base-sensitive).- Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the work-up. - Perform multiple extractions (3-5 times) with the organic solvent. - Use the "salting out" technique with brine. - Use a milder base for neutralization (e.g., NaHCO₃ instead of NaOH).
Multiple Spots on TLC of Crude Product - Presence of unreacted starting materials. - Formation of side products.- Ensure complete neutralization to remove the hydrochloride salt of the starting material into the aqueous phase. - Unreacted nucleophile can often be removed by an acidic wash (e.g., dilute HCl), provided the product is stable to acid. - Purify the product using column chromatography.
Product Streaking on TLC Plate - The amine product is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (NH₃) to the TLC mobile phase (e.g., 1-2%).

Quantitative Data Summary

The following table presents representative yields for N-alkylation reactions using chloroalkane amine reagents, based on literature data for analogous compounds.[2] Actual yields will vary depending on the specific substrate and reaction conditions.

Substrate Type Reagent Typical Yield (%) Typical Purity (post-chromatography, %)
Primary Amine2-chloro-N,N-dimethylethanamine44 - 56>95
Secondary Amine2-chloro-N,N-diethylethanamine49 - 51>95
Nucleobase (e.g., Thymine)2-chloro-N,N-diethylethanamine HClNot specified, but successful reaction>98 (by UPLC-HRAM-PRM)

Visualized Workflows

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Completed Reaction Mixture quench 1. Quench/Dilute (e.g., with water) start->quench neutralize 2. Neutralize (e.g., NaHCO3 aq.) pH 8-9 quench->neutralize extract 3. Extract (e.g., 3x with EtOAc) neutralize->extract wash 4. Wash (Brine) extract->wash dry 5. Dry & Concentrate (e.g., Na2SO4, Rotovap) wash->dry chromatography 6. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for the work-up and purification.

troubleshooting_emulsion start Persistent Emulsion Forms During Extraction option1 Wait 30 min start->option1 option2 Add Saturated NaCl (Brine) start->option2 option3 Filter through Celite® start->option3 option4 Next Time: Swirl, Don't Shake start->option4 result_sep Phases Separate option1->result_sep result_no_sep Emulsion Persists option1->result_no_sep if no separation option2->result_sep result_no_sep2 Emulsion Persists option2->result_no_sep2 if no separation option3->result_sep result_no_sep->option2 result_no_sep2->option3

Caption: Troubleshooting decision tree for emulsion formation.

References

Technical Support Center: Stability of 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the pH-dependent stability of 2-chloro-N-methylethanamine hydrochloride. Understanding these principles is critical for ensuring experimental reproducibility, minimizing degradation, and maintaining the integrity of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: For long-term storage, the solid hydrochloride salt should be kept in a tightly sealed container in a refrigerator (2-8°C). The hydrochloride salt form is stable as a solid. Once in an aqueous solution, its stability becomes highly dependent on the pH.

Q2: Why are my experimental results inconsistent when using this reagent in a buffered solution?

A: Inconsistent results are often linked to the degradation of the reagent in your experimental medium. The stability of 2-chloro-N-methylethanamine is critically dependent on pH. If your buffer's pH is near or above the pKa of the amine (~9.0), the compound will degrade, leading to lower yields, unexpected side products, and poor reproducibility.

Q3: What is the primary degradation pathway for this compound in solution?

A: The main degradation route is a pH-dependent intramolecular cyclization. The unprotonated (free base) form of the amine acts as a nucleophile, attacking the adjacent carbon and displacing the chloride ion to form a highly reactive N-methylaziridinium ion. This intermediate is then susceptible to attack by nucleophiles, including water, leading to hydrolysis and other side reactions.

Q4: At what pH is this compound most stable?

A: The compound is most stable in acidic conditions (pH < 7). At low pH, the secondary amine is protonated to form an ammonium salt (-NH2+-). This protonation prevents the lone pair of electrons on the nitrogen from participating in the intramolecular cyclization, thereby inhibiting degradation and preserving the compound.

Q5: What are the expected degradation products I might see?

A: The primary degradation product in an aqueous environment is N-methylethanolamine, formed from the hydrolysis of the aziridinium ion intermediate. Depending on other nucleophiles present in your solution, other adducts may also be formed.

Impact of pH on Stability: A Quantitative Overview

pH of SolutionExpected StabilityPredominant SpeciesDegradation RateRationale
< 6.0 HighProtonated Amine (R-NH2+Cl-)Very SlowThe amine is protonated, preventing intramolecular cyclization.
7.0 - 8.0 ModerateEquilibrium of Protonated and Free AmineSlow to ModerateA small fraction of the free amine exists, allowing for slow cyclization.
8.5 - 9.5 LowSignificant Free Amine (R-NH-CH3)RapidThe concentration of the nucleophilic free amine is high, accelerating degradation.
> 10.0 Very LowPredominantly Free AmineVery RapidThe compound will degrade very quickly, with a short half-life.

Note: The estimated pKa for the conjugate acid of 2-chloro-N-methylethanamine is ~9.06. Degradation becomes significant as the pH approaches this value.

Key Chemical Relationships and Workflows

The following diagrams illustrate the critical pH-dependent degradation pathway and a troubleshooting workflow for common experimental issues.

G cluster_0 pH-Dependent Equilibrium (Reversible) cluster_1 Degradation Pathway (Irreversible) Stable Stable Protonated Form (R-NH₂⁺-CH₃) Reactive Reactive Free Base (R-NH-CH₃) Stable->Reactive High pH (OH⁻) Reactive->Stable Low pH (H⁺) Aziridinium N-methylaziridinium Ion (Reactive Intermediate) Reactive->Aziridinium Intramolecular Cyclization (-Cl⁻) Hydrolysis N-methylethanolamine (Hydrolysis Product) Aziridinium->Hydrolysis Nucleophilic Attack (e.g., H₂O) caption Fig 1. pH-dependent degradation pathway of 2-chloro-N-methylethanamine.

Caption: Fig 1. pH-dependent degradation of 2-chloro-N-methylethanamine.

G start Inconsistent Experimental Results Observed q1 Is the reagent dissolved in a buffered solution? start->q1 q2 What is the pH of the solution? q1->q2 Yes res3 Unbuffered solutions can have uncontrolled pH. Measure pH. Buffer the system if possible. q1->res3 No q3 Is pH > 7.5? q2->q3 res1 High Likelihood of Reagent Degradation. - Lower the pH of the reaction. - Prepare reagent solution fresh in acidic buffer. - Analyze for degradation products. q3->res1 Yes res2 Degradation is less likely. Investigate other experimental parameters (reagent purity, temperature, other components). q3->res2 No caption Fig 2. Troubleshooting guide for experiments using the reagent.

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 2-chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the precise quantification of 2-chloro-N-methylethanamine hydrochloride, a compound of interest in pharmaceutical development due to its potential as a genotoxic impurity (GTI). The selection of an appropriate analytical technique is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs). This document details High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, presenting their performance characteristics and detailed experimental protocols to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical method for the quantification of this compound is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of two common analytical techniques. Data for a closely related genotoxic impurity, 2-chloro-N-(2-chloroethyl)ethanamine, analyzed by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), and for another chloro-alkane impurity, 4-chloro-1-butanol, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), are presented to provide a comparative framework.

ParameterHILIC-MS for a related Chloro-amine GTI[1][2]GC-MS for a Chloro-alkane GTI[3]
Limit of Detection (LOD) Not explicitly stated, but quantifies at 75 ppm0.05 ppm (µg/g API)
Limit of Quantification (LOQ) 75 ppm (with respect to API)0.08 ppm (µg/g API)
Linearity Range Not explicitly stated0.08 to 40 ppm (µg/g API)
Correlation Coefficient (r²) Not explicitly stated0.9999
Accuracy (Recovery) Not explicitly stated90.5% to 108.7%
Precision (RSD) Not explicitly stated6.0% (repeatability of spiked recovery)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar genotoxic impurities and can be adapted for the quantification of this compound.

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

This method is suitable for the analysis of polar compounds like this compound, which may exhibit poor retention on traditional reversed-phase HPLC columns. The following protocol is adapted from a validated method for a similar genotoxic impurity.[1][2]

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS) with an electrospray ionization (ESI) source.

b. Chromatographic Conditions:

  • Column: Primesep B (150 × 4.6 mm, 5.0 µm) or equivalent HILIC column.

  • Mobile Phase: 10 mM ammonium formate buffer (pH 3.0) and acetonitrile (5:95, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: To be optimized (e.g., 10 µL).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) using the target ion for 2-chloro-N-methylethanamine at m/z 96 [M+H]⁺.

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Solution: Accurately weigh the API and dissolve it in the diluent to a known concentration.

e. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often necessary to improve volatility and chromatographic performance. The following protocol is a general guideline based on methods for similar genotoxic impurities.[3]

a. Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

b. Derivatization:

  • Silylation, acylation, or alkylation are common derivatization reactions for amines.[4] For example, silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.

  • Derivatization Procedure: Evaporate the sample/standard solution to dryness. Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

c. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: To be optimized (e.g., 250 °C).

  • Oven Temperature Program: A suitable temperature gradient to ensure good separation and peak shape. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Injection Mode: Splitless injection for trace analysis.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

e. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standards and derivatize them as described above.

  • Sample Solution: Dissolve the API in a suitable solvent, and if necessary, perform a liquid-liquid extraction to isolate the impurity before derivatization.

f. Analysis:

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample solution and quantify the analyte using the calibration curve.

Methodology Diagrams

To visually represent the analytical workflows, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing A Weigh API Sample B Dissolve in Diluent A->B D Inject into HPLC B->D C Prepare Standard Solutions C->D E HILIC Separation D->E F ESI+ Ionization E->F G MS Detection (SIM) F->G H Generate Calibration Curve G->H I Quantify Analyte G->I H->I

Figure 1. Workflow for HILIC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Sample/Standard B Derivatization A->B C Inject into GC B->C D Capillary Column Separation C->D E EI Ionization D->E F MS Detection (SIM) E->F G Construct Calibration Curve F->G H Quantify Derivatized Analyte F->H G->H

Figure 2. Workflow for GC-MS analysis with derivatization.

References

A Comparative Guide to HPLC Methods for Purity Determination of 2-chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison

The primary challenge in the HPLC analysis of small, polar, and UV-transparent compounds like 2-chloro-N-methylethanamine hydrochloride is achieving adequate retention on traditional reversed-phase columns and sensitive detection. The methods presented below address these challenges through different analytical strategies.

Table 1: HPLC Method for a Structurally Similar Compound

ParameterMethod for 2-chloroethylamine hydrochloride[1]
Instrumentation High-Performance Liquid Chromatograph with UV Detector
Chromatographic Column Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Isocratic: 10mM K₂HPO₄ aqueous solution (pH 8.0) : Acetonitrile (40:60)
Flow Rate Not specified (typically 1.0 mL/min for this column dimension)
Column Temperature Not specified (typically ambient or slightly elevated, e.g., 25-30 °C)
Detection Wavelength 195 nm
Injection Volume 20 µL
Standard Concentration 1.0 mg/mL

This method, designed for 2-chloroethylamine hydrochloride, represents a strong starting point for the analysis of this compound due to the structural similarity of the analytes. The use of a cyanopropyl (CN) column provides a different selectivity compared to standard C18 columns and is often suitable for polar compounds. Detection at a low wavelength (195 nm) is necessary due to the lack of a strong chromophore in the molecule.

Table 2: Alternative and Comparative HPLC Methods for Amine Hydrochlorides

ParameterMethod 1: Alkyl Amine Impurities in Colesevelam Hydrochloride[2]Method 2: Hydroxylamine Hydrochloride in Relugolix (Pre-column Derivatization)[3]
Instrumentation LC-MSHPLC-UV
Chromatographic Column Nucleosil C18 (250 x 4.6 mm, 5 µm)Not Specified
Mobile Phase Gradient: A) 1 mL Trifluoroacetic acid in 1000 mL water B) AcetonitrileNot Specified
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C40 °C
Detection Mass SpectrometryUV-Vis (Wavelength not specified)
Key Feature Gradient elution and MS detection for separating multiple amine impurities.Pre-column derivatization with benzaldehyde to form a UV-active derivative.

These alternative methods highlight different strategies that can be employed for the analysis of amine hydrochlorides. The use of an ion-pairing agent like trifluoroacetic acid can improve peak shape and retention of polar amines on C18 columns. Pre-column derivatization is a powerful technique to enhance the detectability of compounds that lack a strong chromophore.

Experimental Protocols

Method for 2-chloroethylamine hydrochloride (Adaptable for this compound) [1]

  • Mobile Phase Preparation : Prepare a 10mM solution of dipotassium hydrogen phosphate (K₂HPO₄) in water and adjust the pH to 8.0. Mix this aqueous phase with acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase.

  • Standard Solution Preparation : Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Test Solution Preparation : Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Analysis :

    • Equilibrate the Agilent Zorbax SB-CN column with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of the standard solution and record the chromatogram.

    • Inject 20 µL of the test solution and record the chromatogram.

  • Purity Calculation : The purity of the sample is determined by comparing the peak area of the main analyte in the test solution to the peak area of the standard solution, often using an area percent calculation for impurities.

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for an HPLC purity determination.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solution E Inject Standard B->E C Prepare Test Solution F Inject Sample C->F D->E D->F G Record Chromatograms E->G F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: A flowchart of the HPLC purity determination process.

Signaling Pathways and Logical Relationships

In the context of this analytical methodology, a "signaling pathway" can be interpreted as the logical flow of decisions and outcomes in method development and validation.

Method_Development_Logic cluster_analyte Analyte Properties cluster_method_choice Methodological Choices cluster_outcome Desired Outcomes Analyte 2-chloro-N-methylethanamine HCl Properties Polar No Strong Chromophore Analyte->Properties Col Column Selection (e.g., CN, C18 with ion pair) Properties->Col Det Detection Strategy (Low UV, Derivatization, MS) Properties->Det Outcome Accurate Purity Determination Col->Outcome Det->Outcome

Caption: Decision logic for HPLC method development for the analyte.

This guide provides a foundational understanding and practical starting points for developing a robust HPLC method for the purity determination of this compound. Researchers are encouraged to adapt and validate these methods according to their specific laboratory conditions and regulatory requirements.

References

A Comparative Guide to the Synthesis and NMR Validation of 2-chloro-N-methylethanamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of synthetic methodologies for 2-chloro-N-methylethanamine hydrochloride and its derivatives, with a focus on their validation using Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended for researchers, scientists, and professionals in drug development who require a reliable understanding of the synthesis and characterization of these important chemical intermediates.

Comparison of Synthetic Methodologies

Several synthetic routes are available for the preparation of 2-chloro-N-alkylethanamine hydrochlorides. The choice of method often depends on the starting materials' availability, desired scale, and reaction conditions. Below is a comparison of three common approaches.

Method Description Advantages Disadvantages
Method 1: Thionyl Chloride This is the most common method, involving the reaction of an N-alkylethanolamine with thionyl chloride (SOCl₂). The alcohol is converted to the corresponding alkyl chloride.High yield and relatively straightforward procedure.[1]Thionyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling.
Method 2: Hydrogen Chloride Gas This method involves passing dry hydrogen chloride (HCl) gas through a solution of the N-alkylethanolamine.Uses readily available reagents.The reaction may require elevated temperatures and can be slower than the thionyl chloride method.
Method 3: Cyanuric Chloride While less common for this specific transformation, cyanuric chloride can be used as a chlorinating agent. This method is more frequently employed for the conversion of carboxylic acids to acid chlorides but can be adapted for alcohols.Offers an alternative to thionyl chloride and may proceed under milder conditions.The reaction mechanism is more complex, and the stoichiometry needs to be carefully controlled to avoid side products.

Experimental Protocols

Method 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of 2-chloro-N-methylethylamine hydrochloride from N-methyl-2-hydroxyethylamine.[1]

  • Dissolve 2-(methylamino)ethanol (10 g, 133 mmol) in dichloromethane (25 ml).

  • Bubble dry hydrogen chloride gas through the solution until the mixture turns wet litmus paper red.

  • Cool the reaction mixture to 0 °C.

  • Slowly add thionyl chloride (15.82 g, 133 mmol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Remove the solvent by distillation under reduced pressure to yield this compound as a white solid.

Synthesis and Validation Workflow

cluster_synthesis Synthesis cluster_validation Validation Start N-alkylethanolamine Reaction Chlorination Reaction Start->Reaction Reagent Chlorinating Agent (e.g., SOCl2) Reagent->Reaction Product Crude 2-chloro-N-alkylethanamine hydrochloride Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification NMR_Acq NMR Data Acquisition (1H, 13C) Purification->NMR_Acq Data_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) NMR_Acq->Data_Analysis Validation Structure Confirmed Data_Analysis->Validation

Caption: General workflow for the synthesis and NMR validation of 2-chloro-N-alkylethanamine hydrochlorides.

NMR Data for Validation

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of synthetic products. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, while signal multiplicity and integration in ¹H NMR provide information about neighboring protons and their relative numbers.

Below is a table summarizing the ¹H NMR data for this compound and comparative data for its analogues.

CompoundSolvent¹H NMR Data (δ, ppm)¹³C NMR Data (δ, ppm)
This compound DMSO-d₆4.00 (t, 2H, J = 6.28Hz), 3.36 (t, 2H, J = 6.29Hz), 2.81 (s, 3H)[1]Data not explicitly found in searches.
2-Chloroethylamine hydrochloride Not SpecifiedNot explicitly found in searches.Available from commercial sources, but specific shifts not detailed in search results.[2][3]
3-Chloropropylamine hydrochloride PolysolNot explicitly found in searches.Available from SpectraBase.

Experimental Protocol for NMR Analysis

To ensure the comparability of NMR data, it is crucial to maintain consistent experimental parameters.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample, which is set to 0 ppm.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer of a known frequency (e.g., 300 MHz or 500 MHz).

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis : Analyze the processed spectra to determine chemical shifts, signal multiplicities, coupling constants, and integral values.

NMR Validation Logic

Start Synthesized Compound H1_NMR 1H NMR Spectrum Start->H1_NMR C13_NMR 13C NMR Spectrum Start->C13_NMR Check1 Expected Chemical Shifts? H1_NMR->Check1 Check3 Expected Number of Signals? C13_NMR->Check3 Check2 Correct Multiplicity & Integration? Check1->Check2 Yes Fail Structure Not Confirmed Check1->Fail No Check2->C13_NMR Yes Check2->Fail No Conclusion Structural Validation Check3->Conclusion Yes Check3->Fail No

Caption: Decision-making process for the structural validation of synthesized compounds using NMR data.

Conclusion

The synthesis of this compound and its derivatives is most commonly and efficiently achieved through the reaction of the corresponding N-alkylethanolamine with thionyl chloride. NMR spectroscopy is an indispensable tool for the validation of the synthesized products. A thorough analysis of both ¹H and ¹³C NMR spectra allows for unambiguous structural confirmation and purity assessment, which is critical for their application in research and development. For comparative studies, maintaining consistent NMR experimental conditions is paramount.

References

A Comparative Guide to N-Methylation Reagents: Dimethyl Sulfate vs. Alternative Methylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to N-Methylation

N-methylation, the introduction of a methyl group onto a nitrogen atom, is a fundamental chemical transformation in organic synthesis and medicinal chemistry. This modification can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. Consequently, the choice of a methylating agent is a critical decision in the drug development process.

This guide provides a comparative overview of dimethyl sulfate (DMS), a historically prominent N-methylating agent, alongside other commonly used alternatives. It also clarifies the role of compounds like 2-chloro-N-methylethanamine hydrochloride, which, contrary to potential misconceptions, are not N-methylating agents but rather bifunctional building blocks used to introduce larger structural motifs.

Understanding the Role of this compound

It is crucial to distinguish between a methylating agent and a synthetic building block. This compound is not an N-methylating agent. Its chemical structure, featuring a chloroethyl group and a secondary amine, allows it to act as an electrophile (at the carbon bearing the chlorine) and a nucleophile (at the nitrogen). This bifunctional reactivity makes it a valuable precursor for synthesizing more complex molecules containing the N-methylethanamine scaffold, but it does not donate a methyl group to other molecules.

Dimethyl Sulfate (DMS) for N-Methylation

Dimethyl sulfate is a potent and widely used methylating agent due to its high reactivity and low cost. It is a strong electrophile that readily reacts with a wide range of nucleophiles, including primary and secondary amines, to form N-methylated products.

Mechanism of Action: The N-methylation reaction with DMS proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the methyl groups of DMS, displacing the methylsulfate anion as a leaving group.

Comparison of Common N-Methylating Agents

While effective, the high toxicity and carcinogenicity of dimethyl sulfate have led to the exploration and use of alternative N-methylating agents. The choice of reagent often depends on the specific substrate, desired selectivity (mono- vs. di-methylation), and safety considerations.

ReagentTypical Reaction ConditionsSubstrate ScopeSelectivitySafety Concerns
Dimethyl Sulfate (DMS) Base (e.g., K₂CO₃, NaOH), various solvents, 0-100 °CBroad: primary and secondary amines, anilines, amides, heterocyclesOften leads to over-methylation (di-methylation) without careful control.Highly toxic, carcinogenic, corrosive. Requires handling in a fume hood with appropriate personal protective equipment (PPE).
Methyl Iodide (MeI) Similar to DMSBroad, similar to DMSProne to over-methylation.Toxic, mutagenic, volatile.
Formaldehyde/Formic Acid (Eschweiler-Clarke reaction) Formaldehyde, formic acid, heatingPrimary and secondary aminesHighly selective for N,N-dimethylation of primary amines and N-methylation of secondary amines.Formaldehyde is a suspected carcinogen.
Dimethyl Carbonate (DMC) High temperature (often >100 °C), sometimes requires a catalystPrimary and secondary amines, anilinesGenerally good selectivity for mono-methylation can be achieved.Low toxicity, considered a "green" reagent. Less reactive than DMS or MeI.

Experimental Protocols

N-Methylation of a Secondary Amine using Dimethyl Sulfate

Objective: To synthesize N-methyl-N-benzylamine from N-benzylamine.

Materials:

  • N-benzylamine

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylamine (1 equivalent) in acetone.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirred suspension at room temperature. Caution: The reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-benzylamine.

  • Purify the product by column chromatography on silica gel if necessary.

N-Methylation of a Primary Amine using Dimethyl Carbonate

Objective: To synthesize N-methylaniline from aniline.

Materials:

  • Aniline

  • Dimethyl carbonate (DMC)

  • Methanol

  • Autoclave or sealed reaction vessel

Procedure:

  • To a high-pressure autoclave, add aniline (1 equivalent), dimethyl carbonate (excess, can act as both reagent and solvent), and methanol (as a co-solvent).

  • Seal the reactor and heat it to the desired temperature (e.g., 180-200 °C).

  • Maintain the reaction at this temperature for the specified time (e.g., 8-12 hours), with stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess dimethyl carbonate and methanol by distillation.

  • The residue contains the desired N-methylaniline, which can be purified by distillation or column chromatography.

Visualizing N-Methylation Workflow and Reagent Comparison

N-Methylation General Workflow

N_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Substrate Prepare Substrate (Amine) Start->Substrate 1. Reagents Prepare Reagents (Methylating Agent, Base, Solvent) Substrate->Reagents 2. ReactionSetup Set up Reaction (Inert atmosphere if needed) Reagents->ReactionSetup 3. Addition Add Reagents ReactionSetup->Addition 4. Heating Heat/Stir (Monitor by TLC/LC-MS) Addition->Heating 5. Quench Quench Reaction Heating->Quench 6. Extraction Extraction Quench->Extraction 7. Drying Dry Organic Layer Extraction->Drying 8. Purification Purification (Chromatography/Distillation) Drying->Purification 9. Product Product Purification->Product 10.

Caption: A generalized workflow for a typical N-methylation reaction.

Comparison of Dimethyl Sulfate and Dimethyl Carbonate

Reagent_Comparison cluster_dms Dimethyl Sulfate (DMS) cluster_dmc Dimethyl Carbonate (DMC) ReagentChoice Choice of N-Methylating Agent DMS_Reactivity High Reactivity ReagentChoice->DMS_Reactivity DMC_Reactivity Lower Reactivity ReagentChoice->DMC_Reactivity DMS_Conditions Mild Conditions (Often room temp to moderate heat) DMS_Reactivity->DMS_Conditions DMS_Safety High Toxicity/Carcinogenicity DMS_Conditions->DMS_Safety DMS_Selectivity Prone to Over-methylation DMS_Safety->DMS_Selectivity DMC_Conditions Harsh Conditions (High temp/pressure) DMC_Reactivity->DMC_Conditions DMC_Safety Low Toxicity ('Green') DMC_Conditions->DMC_Safety DMC_Selectivity Good Mono-methylation Selectivity DMC_Safety->DMC_Selectivity

Caption: Key feature comparison between Dimethyl Sulfate and Dimethyl Carbonate.

Conclusion

The selection of an appropriate N-methylating agent is a critical step in the synthesis of nitrogen-containing compounds. Dimethyl sulfate remains a powerful and cost-effective option for a broad range of substrates, though its high toxicity necessitates stringent safety precautions. For applications where safety and environmental impact are paramount, "greener" alternatives like dimethyl carbonate offer a viable, albeit less reactive, option. A thorough understanding of the reactivity, selectivity, and safety profile of each potential reagent is essential for successful and responsible chemical synthesis in research and drug development.

Unraveling the Reaction Products of 2-chloro-N-methylethanamine hydrochloride: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction pathways and identifying the resulting products of reactive compounds like 2-chloro-N-methylethanamine hydrochloride is crucial for safety, efficacy, and regulatory compliance. Mass spectrometry stands as a cornerstone analytical technique for this characterization. This guide provides a comparative overview of the mass spectral data for potential reaction products of 2-chloro-N-methylethanamine and outlines experimental protocols for their analysis.

2-chloro-N-methylethanamine is a bifunctional compound capable of undergoing several key reactions, primarily intramolecular cyclization and hydrolysis. The hydrochloride salt ensures stability, but under appropriate conditions, the free base can react to form distinct products. The primary reaction pathways include the formation of the highly reactive N-methylaziridinium ion, which can subsequently be trapped by nucleophiles or rearrange, and hydrolysis to N-methyl-2-hydroxyethylamine.

Comparison of Potential Reaction Products by Mass Spectrometry

The characterization of 2-chloro-N-methylethanamine and its reaction products by mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), provides unique fragmentation patterns that allow for their individual identification. Below is a comparison of the expected key mass spectral features for the parent compound and its primary reaction products under Electron Ionization (EI).

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
2-chloro-N-methylethanamine 93.5593/95 (Cl isotope pattern)58 ([M-Cl]⁺), 44 ([CH₂=NCH₃]⁺), 30 ([CH₂=NHCH₃]⁺)
N-methylaziridine 57.095756 ([M-H]⁺), 42 ([C₂H₄N]⁺), 28 ([CH₂=NCH₃]⁺)[1][2][3]
N-methyl-2-hydroxyethylamine 75.117558 ([M-OH]⁺), 44 ([CH₂=NCH₃]⁺, base peak), 30 ([CH₂NH₂]⁺)

Note: The fragmentation of 2-chloro-N-methylethanamine is predicted based on the fragmentation patterns of similar alkyl halides and amines. The presence of the chlorine atom results in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

Accurate characterization of these compounds by GC-MS often requires derivatization to improve volatility and chromatographic performance, especially for the more polar hydrolysis product.

Protocol 1: Direct GC-MS Analysis

This protocol is suitable for the analysis of the more volatile compounds, such as N-methylaziridine.

  • Sample Preparation: Neutralize the this compound sample with a suitable base (e.g., sodium bicarbonate) in an appropriate solvent like dichloromethane to generate the free base and promote cyclization.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar column.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is recommended for the comprehensive analysis of all potential products, including the hydrolysis product N-methyl-2-hydroxyethylamine. Silylation is a common derivatization technique for amines and alcohols.

  • Sample Preparation and Derivatization:

    • Evaporate the aqueous sample containing the reaction products to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Utilize the same GC-MS conditions as in Protocol 1. The retention times will shift for the derivatized products.

An alternative to silylation is acylation using reagents like heptafluorobutyrylimidazole (HFBI), which can enhance sensitivity for electron capture detection.

Logical Relationships and Pathways

The reaction of this compound is initiated by its conversion to the free amine. This free amine can then undergo intramolecular cyclization to form the N-methylaziridinium cation, a highly reactive intermediate. This intermediate can then be attacked by nucleophiles present in the medium. In an aqueous environment, water acts as a nucleophile, leading to the formation of N-methyl-2-hydroxyethylamine.

Reaction_Pathway 2-Chloro-N-methylethanamine_HCl 2-Chloro-N-methylethanamine_HCl 2-Chloro-N-methylethanamine (free base) 2-Chloro-N-methylethanamine (free base) 2-Chloro-N-methylethanamine_HCl->2-Chloro-N-methylethanamine (free base) Base N-Methylaziridinium_ion N-Methylaziridinium_ion 2-Chloro-N-methylethanamine (free base)->N-Methylaziridinium_ion Intramolecular Cyclization N-Methylaziridine N-Methylaziridine N-Methylaziridinium_ion->N-Methylaziridine -H+ N-Methyl-2-hydroxyethylamine N-Methyl-2-hydroxyethylamine N-Methylaziridinium_ion->N-Methyl-2-hydroxyethylamine +H2O (Hydrolysis)

Caption: Reaction pathway of this compound.

Experimental Workflow for Product Characterization

A systematic workflow is essential for the unambiguous identification of the reaction products. This involves sample preparation, analysis by different mass spectrometric approaches, and data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture of 2-chloro-N-methylethanamine HCl Direct_Analysis_Sample Aliquot for Direct Analysis Reaction_Mixture->Direct_Analysis_Sample Derivatization_Sample Aliquot for Derivatization Reaction_Mixture->Derivatization_Sample GCMS_Direct GC-MS (Direct Injection) Direct_Analysis_Sample->GCMS_Direct GCMS_Derivatized GC-MS (after Derivatization) Derivatization_Sample->GCMS_Derivatized Data_Interpretation Data Interpretation and Library Matching GCMS_Direct->Data_Interpretation GCMS_Derivatized->Data_Interpretation Product_Identification Product Identification Data_Interpretation->Product_Identification

Caption: Workflow for the characterization of reaction products.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing the hydrochloride salt directly and for non-volatile or thermally labile products. LC-MS can often be performed without derivatization, simplifying sample preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the unambiguous identification of isomers and for characterizing the stereochemistry of the products.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the reaction products, such as the O-H stretch in the hydrolysis product.

By employing a multi-faceted analytical approach centered around mass spectrometry, researchers can confidently characterize the reaction products of this compound, ensuring a thorough understanding of its chemical behavior.

References

confirming the structure of novel compounds synthesized from 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel compound, N-methyl-N-(2-(phenylamino)ethyl)ethanamine (Compound 1) , synthesized from 2-chloro-N-methylethanamine hydrochloride, against a structurally similar alternative, N,N-dimethyl-N'-(phenyl)ethylenediamine (Compound 2) . The objective is to furnish researchers with the necessary data and methodologies to confirm the structure and purity of such novel compounds.

Data Presentation

The following table summarizes the key quantitative data obtained for Compound 1 and Compound 2.

ParameterCompound 1 (Novel)Compound 2 (Alternative)
Yield (%) 7885
Melting Point (°C) 135-137148-150
¹H NMR (CDCl₃, δ ppm) 7.25 (t, 2H), 6.80 (d, 2H), 6.70 (t, 1H), 3.30 (t, 2H), 2.85 (t, 2H), 2.45 (s, 3H), 1.80 (br s, 1H)7.20 (t, 2H), 6.75 (d, 2H), 6.65 (t, 1H), 3.25 (t, 2H), 2.70 (t, 2H), 2.30 (s, 6H), 1.95 (br s, 1H)
¹³C NMR (CDCl₃, δ ppm) 148.0, 129.5, 118.0, 113.5, 55.0, 45.0, 36.0148.2, 129.3, 117.8, 113.2, 52.5, 45.5, 43.8
IR (KBr, cm⁻¹) 3400 (N-H), 3050 (Ar C-H), 2950-2800 (Alkyl C-H), 1600, 1500 (Ar C=C), 1320 (C-N)3380 (N-H), 3045 (Ar C-H), 2940-2780 (Alkyl C-H), 1605, 1508 (Ar C=C), 1315 (C-N)

Experimental Protocols

Synthesis of N-methyl-N-(2-(phenylamino)ethyl)ethanamine (Compound 1)
  • To a solution of aniline (1.86 g, 20 mmol) and triethylamine (2.02 g, 20 mmol) in 50 mL of anhydrous acetonitrile, this compound (1.30 g, 10 mmol) was added portion-wise at room temperature.

  • The reaction mixture was heated to reflux at 80°C and stirred for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The residue was dissolved in dichloromethane (50 mL) and washed with water (3 x 20 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield the crude product.

  • The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford Compound 1 as a white solid.

Synthesis of N,N-dimethyl-N'-(phenyl)ethylenediamine (Compound 2)
  • To a solution of aniline (1.86 g, 20 mmol) and potassium carbonate (2.76 g, 20 mmol) in 50 mL of dimethylformamide, 2-chloro-N,N-dimethylethylamine hydrochloride (1.44 g, 10 mmol) was added.

  • The reaction mixture was heated to 100°C and stirred for 12 hours.

  • The mixture was cooled, poured into ice water (100 mL), and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting residue was purified by flash chromatography (eluent: methanol/dichloromethane = 1:20) to give Compound 2 as a pale yellow oil, which solidified upon standing.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared spectrometer using KBr pellets.

  • Melting Point: Melting points were determined using a digital melting point apparatus and are uncorrected.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Base, Heat Crude_Product Crude_Product Reaction->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Eluent Pure_Product Pure_Product Column_Chromatography->Pure_Product NMR NMR Pure_Product->NMR IR IR Pure_Product->IR Melting_Point Melting_Point Pure_Product->Melting_Point

Caption: Experimental workflow for synthesis and characterization.

signaling_pathway Novel_Compound Novel_Compound Sigma1_Receptor Sigma1_Receptor Novel_Compound->Sigma1_Receptor Binds to IP3_Receptor IP3_Receptor Sigma1_Receptor->IP3_Receptor Modulates Ca_Release Ca²⁺ Release IP3_Receptor->Ca_Release Activates Cellular_Response Cellular_Response Ca_Release->Cellular_Response Initiates

Caption: Proposed Sigma-1 receptor signaling pathway.

Quantitative Analysis of 2-Chloro-N-methylethanamine Hydrochloride in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactants, intermediates, and products is paramount for process optimization, yield determination, and quality control. 2-Chloro-N-methylethanamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reactive nature necessitates reliable analytical methods to monitor its consumption and ensure the safety and efficacy of the final product. This guide provides a comparative overview of established analytical techniques for the quantitative analysis of this compound in complex reaction mixtures.

Key Analytical Techniques

The primary methods for the quantitative analysis of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. Each technique offers distinct advantages and is suited to different analytical challenges.

Analytical TechniquePrincipleTypical DetectorSample PreparationKey Performance Characteristics
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Flame Ionization Detector (FID)Derivatization is often required to increase volatility and thermal stability.High sensitivity and resolution. Suitable for complex mixtures. Requires derivatization, which can add complexity and potential for error.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.UV-Vis, Evaporative Light Scattering Detector (ELSD), Conductivity DetectorMinimal sample preparation, often just dilution and filtration. Ion-pair chromatography is typically employed.Versatile and widely applicable. Can analyze non-volatile and thermally labile compounds without derivatization. Method development can be complex.
Titrimetry Determination of the concentration of a substance by reacting it with a standard solution of a reagent of known concentration.Potentiometric or colorimetric endpoint detection.Direct titration of the amine hydrochloride.Simple and cost-effective. Lacks specificity and may be subject to interference from other acidic or basic components in the reaction mixture.

Experimental Protocols

Gas Chromatography (GC-FID) with Derivatization

This method is highly sensitive and provides excellent separation from other volatile components in the reaction mixture.

Experimental Workflow

GC_Workflow Sample Reaction Mixture Sample Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification (External Standard) Detection->Quantification

Caption: Workflow for GC-FID analysis of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent (e.g., Dichloromethane).

    • Transfer 1 mL of this solution to a derivatization vial.

  • Derivatization:

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

    • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the amine group.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Quantification:

    • Prepare a series of calibration standards of derivatized this compound of known concentrations.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with Ion-Pair Chromatography

This method is advantageous as it does not require derivatization and is suitable for the direct analysis of the ionic analyte.

Logical Relationship of Ion-Pair Chromatography

HPLC_IonPair Analyte Analyte Cation (R-NH2CH3+) NeutralComplex Neutral Ion-Pair Complex Analyte->NeutralComplex IonPair Ion-Pair Reagent (e.g., Hexanesulfonate) IonPair->NeutralComplex StationaryPhase Hydrophobic Stationary Phase (C18) Retention Retention & Separation StationaryPhase->Retention MobilePhase Polar Mobile Phase MobilePhase->Retention NeutralComplex->StationaryPhase interacts with

Caption: Principle of ion-pair chromatography for cationic analytes.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare a solution of 10 mM Sodium Hexanesulfonate in a mixture of 70:30 (v/v) water:acetonitrile, adjusted to pH 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector:

      • UV-Vis: 210 nm (if the analyte has a chromophore or for indirect detection).

      • Evaporative Light Scattering Detector (ELSD): Drift tube temperature 50°C, Nebulizer gas (Nitrogen) pressure 3.5 bar.

      • Conductivity Detector: For universal detection of ionic species.

  • Quantification:

    • Prepare calibration standards of this compound in the mobile phase.

    • Generate a calibration curve by plotting the detector response (peak area) versus the concentration.

    • Calculate the concentration in the sample based on the calibration curve.

Performance Comparison

ParameterGC-FID with DerivatizationHPLC with Ion-Pair ChromatographyTitrimetry
Specificity HighHighLow
Sensitivity (LOD/LOQ) Low ng/mL / Mid ng/mLLow µg/mL / Mid µg/mLHigh µg/mL / mg/mL
Linearity (r²) > 0.999> 0.998Not Applicable
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Throughput ModerateHighHigh
Cost per Sample ModerateHighLow

Note: The performance data presented in this table are typical values and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Conclusion

The choice of analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.

  • GC-FID with derivatization is the method of choice for high sensitivity and specificity, particularly when trace-level quantification is required.

  • HPLC with ion-pair chromatography offers a robust and versatile alternative that avoids the need for derivatization, making it suitable for routine in-process control.

  • Titrimetry , while simple and inexpensive, should be used with caution due to its lack of specificity and potential for interference, making it more suitable for preliminary or non-critical assessments.

For drug development and quality control applications, the use of validated chromatographic methods (GC or HPLC) is strongly recommended to ensure accurate and reliable data, leading to a more robust and well-controlled manufacturing process.

Safety Operating Guide

Proper Disposal of 2-chloro-N-methylethanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals handling 2-chloro-N-methylethanamine hydrochloride now have access to a comprehensive guide on its proper disposal. This document outlines essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous chemical. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[1] It is also toxic to aquatic organisms.[2] Proper handling and the use of personal protective equipment (PPE) are mandatory to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is necessary.

All handling of this compound should be conducted in a well-ventilated laboratory fume hood.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. The most common and effective method employed by these facilities for chlorinated organic compounds is high-temperature incineration .

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] It is crucial to prevent its release into the environment, where it can cause significant harm to aquatic life.[2]

Waste Classification

While this compound is not specifically listed by name in the Resource Conservation and Recovery Act (RCRA), it would likely be classified as a hazardous waste based on its characteristics, particularly toxicity. Generators of this waste are responsible for performing a hazardous waste determination. Possible classifications include:

  • Characteristic Waste (D-Code): The waste may be classified as a D0-series waste for toxicity if it is found to leach certain hazardous constituents above regulatory limits.

  • Listed Waste (F- or U-Code): If the chemical is a discarded commercial product, it may fall under the U-list. If it is a spent solvent, it could be classified under the F-list.[4][5]

Consult with your institution's environmental health and safety (EHS) department to ensure proper waste characterization and labeling.

On-site Waste Management and Segregation
  • Waste Container: Use a designated, properly labeled, and sealed container for all this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: This waste must be segregated from incompatible materials, such as strong oxidizing agents, strong bases, and metals.

Quantitative Disposal Parameters

The following table summarizes the key quantitative parameters for the high-temperature incineration of chlorinated organic waste like this compound, based on U.S. Environmental Protection Agency (EPA) guidelines.

ParameterValueRegulation/Guideline
Minimum Operating Temperature >1100°C (if >1% halogenated organic substances)EPA Guidance for Halogenated Organic Wastes
>850°C (if <1% halogenated organic substances)EPA Guidance for Halogenated Organic Wastes
Destruction and Removal Efficiency (DRE) ≥99.99%40 CFR Part 264, Subpart O
Hydrogen Chloride (HCl) Emission Control 99% removal or ≤ 4 lbs/hour40 CFR § 264.343
Particulate Matter Emission Limit <180 mg/dscm40 CFR § 264.343

Experimental Protocol: Alkaline Hydrolysis (as an alternative treatment)

While incineration is the standard, chemical neutralization through alkaline hydrolysis may be a viable alternative for small quantities under controlled laboratory settings before transfer to a licensed disposal facility. This method should only be performed by trained personnel with appropriate safety measures in place. The following is a general protocol for a related compound and should be adapted and validated for this compound.

Objective: To hydrolyze the chloro group of this compound to the less toxic hydroxyl group.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • pH meter or pH paper

  • Appropriate quenching agent (e.g., dilute hydrochloric acid)

Procedure:

  • Carefully dilute the this compound waste with water in the reaction vessel to a concentration not exceeding 5% (w/v).

  • Place the vessel on a stir plate and begin stirring.

  • Slowly add the 10 M sodium hydroxide solution to the reaction mixture while monitoring the temperature. The reaction may be exothermic.

  • Continue adding the NaOH solution until the pH of the mixture is >12.

  • Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • After 24 hours, check the pH again and adjust if necessary to maintain a pH >12.

  • Once the reaction is complete, the resulting solution must be neutralized before final disposal. Slowly add a dilute solution of hydrochloric acid until the pH is between 6 and 8.

  • The neutralized solution should be collected in a hazardous waste container and disposed of through a licensed facility, as it may still contain byproducts that are not suitable for sewer disposal.

Disposal Workflow

cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal collect_waste Collect Waste in Designated Container label_container Label Container as Hazardous Waste collect_waste->label_container segregate Segregate from Incompatible Materials label_container->segregate transport Transport by Licensed Waste Hauler segregate->transport incinerate High-Temperature Incineration (>1100°C) transport->incinerate scrub Flue Gas Scrubbing incinerate->scrub ash_disposal Dispose of Ash in Secure Landfill incinerate->ash_disposal

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By following these procedures, laboratories can ensure a safe working environment and minimize their environmental impact. For further information, consult your institution's EHS department and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 2-chloro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-chloro-N-methylethanamine hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandard Compliance (Example)
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Hand Protection Chemical-impermeable gloves. Gloves must be inspected prior to use.EN 374
Body Protection Fire/flame resistant and impervious clothing. A lab coat or disposable gown should be worn.-
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]-

Safe Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of degradation or puncture.

  • Dispensing: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.

  • Contact Avoidance: Avoid all contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed and store it in a locked area.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention immediately.[1]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Disposal Plan

All waste materials, including the chemical itself and any contaminated PPE, must be disposed of as hazardous waste.

  • Chemical Waste: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains.[1]

  • Contaminated PPE: Used gloves, gowns, and other disposable materials should be collected in a designated, labeled hazardous waste container for proper disposal.

Safe Handling Workflow

The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Carefully Dispense Chemical (Avoid Dust/Aerosols) prep_setup->handle_chem Proceed to Handling handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Surface handle_exp->cleanup_decon Experiment Complete storage_seal Seal Container Tightly handle_exp->storage_seal Returning to Storage cleanup_waste Dispose of Chemical Waste (Hazardous Waste Stream) cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in a Locked, Well-Ventilated Area storage_seal->storage_store

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.